molecular formula C10H9N3 B1339844 7-amino-4-methyl-1H-indole-3-carbonitrile CAS No. 289483-87-0

7-amino-4-methyl-1H-indole-3-carbonitrile

Cat. No.: B1339844
CAS No.: 289483-87-0
M. Wt: 171.2 g/mol
InChI Key: SHVBJIBHAKCNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-4-methyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-6-2-3-8(12)10-9(6)7(4-11)5-13-10/h2-3,5,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVBJIBHAKCNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471020
Record name 7-amino-4-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-87-0
Record name 7-amino-4-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-4-methyl-1H-indole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the basic properties of 7-amino-4-methyl-1H-indole-3-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and detailed experimental protocols for its characterization.

Introduction

This compound is a heterocyclic organic compound featuring an indole scaffold, a functionality of significant interest in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active compounds. The presence of an amino group at the 7-position and a carbonitrile at the 3-position suggests a unique combination of chemical properties, including basicity, nucleophilicity, and the potential for diverse chemical modifications. This guide aims to provide a detailed theoretical and practical framework for understanding and experimentally determining the core basic properties of this molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that some of these values are predicted and await experimental verification.

PropertyValue/InformationSource
Molecular Formula C₁₀H₉N₃ChemSpider
Molecular Weight 171.20 g/mol ChemSpider
Appearance Gray solid (predicted)-
pKa (indole N-H acidity) 15.65 ± 0.30 (Predicted)ChemicalBook[1]
pKa (conjugate acid of 7-amino group) Not experimentally determined. Estimated to be in the range of 4-5.Inferred from aniline (pKaH = 4.6)[1]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and dimethylformamide.Inferred from Umifenovir[2] and general indole properties.

Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the 7-amino group.

Theoretical Considerations:

  • Comparison to Aniline: The 7-amino group is attached to a benzene ring fused to a pyrrole ring. Its basicity is expected to be comparable to, though slightly modified from, that of aniline. The conjugate acid of aniline has a pKa of approximately 4.6.[1] This value serves as a useful starting point for estimating the basicity of the 7-amino group in the indole scaffold.

  • Electronic Effects: The indole ring system can influence the basicity of the amino group through electronic effects. The electron-donating or withdrawing nature of the rest of the indole nucleus will modulate the electron density on the 7-amino nitrogen. The nitrile group at the 3-position is electron-withdrawing, which could slightly decrease the basicity of the 7-amino group compared to unsubstituted 7-aminoindole.

Experimental Determination of Basicity (pKa of the Conjugate Acid):

A precise measure of the basicity is the pKa of its conjugate acid (pKaH). This can be experimentally determined using potentiometric or spectrophotometric titration.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard procedure for determining the pKa of the conjugate acid of this compound.[3][4][5][6][7]

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Methanol or other suitable co-solvent if solubility is low

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1-5 mM. If the compound has low aqueous solubility, a co-solvent such as methanol can be used, and the pKa in the mixed solvent system can be extrapolated to aqueous solution.

  • Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.

  • Titration: Titrate the sample solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.

Theoretical Considerations:

  • "Like Dissolves Like": The molecule possesses both polar (amino and nitrile groups, indole N-H) and nonpolar (indole ring system, methyl group) characteristics. This suggests it will have limited solubility in water and higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol.

Experimental Determination of Solubility:

The shake-flask method is a standard technique for determining equilibrium solubility.[8][9][10]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Materials:

  • This compound

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, methanol, ethanol, DMSO, DMF)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Reactivity

The reactivity of this compound is dictated by its functional groups: the 7-amino group, the indole ring, and the 3-carbonitrile group.

Reactivity of the 7-Amino Group:

  • Basicity and Nucleophilicity: As a primary aromatic amine, the 7-amino group can act as a base and a nucleophile. It can be protonated by acids and can participate in nucleophilic substitution and addition reactions.

  • Acylation and Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides and alkylated with alkyl halides.

  • Diazotization: The primary amino group can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

Reactivity of the Indole Ring:

  • Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The most reactive position is typically C3, but since it is substituted, electrophilic attack may occur at other positions on the pyrrole or benzene ring, influenced by the directing effects of the existing substituents.[11]

Reactivity of the 3-Carbonitrile Group:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate.[12][13]

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[12]

  • Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after hydrolysis.[12][13]

Experimental Protocol: General Assessment of Chemical Reactivity

This protocol provides a framework for assessing the reactivity of this compound with common reagents.

Materials:

  • This compound

  • A selection of reagents (e.g., acetic anhydride, benzyl bromide, sodium nitrite/HCl, strong acid, strong base, LiAlH₄)

  • Appropriate solvents (e.g., THF, DMF, water)

  • Reaction vials or round-bottom flasks

  • Stirring and temperature control equipment

  • Analytical techniques for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound in a suitable solvent under an inert atmosphere if necessary.

  • Reagent Addition: Add the chosen reagent to the solution. The reaction may be performed at room temperature or with heating, depending on the expected reactivity.

  • Reaction Monitoring: Monitor the progress of the reaction over time using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, perform an appropriate work-up procedure to quench the reaction and isolate the product. This may involve extraction, precipitation, or chromatography.

  • Product Characterization: Characterize the structure of the isolated product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the transformation.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for the experimental determination of its core basic properties is presented below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 7-amino-4-methyl- 1H-indole-3-carbonitrile Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization pKa_Det pKa Determination (Potentiometric Titration) Characterization->pKa_Det Solubility_Det Solubility Determination (Shake-Flask Method) Characterization->Solubility_Det Reactivity_Screen Reactivity Screening (Functional Group Transformations) Characterization->Reactivity_Screen Data_Analysis Data Analysis and Calculation of Parameters pKa_Det->Data_Analysis Solubility_Det->Data_Analysis Reactivity_Screen->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Experimental workflow for the characterization of this compound.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding and characterizing its fundamental basic properties. By leveraging knowledge of analogous structures and employing the detailed experimental protocols provided, researchers can effectively determine the pKa, solubility, and reactivity of this compound. Such data is invaluable for its potential application in drug discovery and development, enabling informed decisions regarding its synthesis, formulation, and biological evaluation. The provided workflow diagram offers a clear and logical path for the systematic investigation of this and similar novel chemical entities.

References

physicochemical characteristics of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-amino-4-methyl-1H-indole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, details experimental protocols, and explores potential signaling pathways based on the activity of related indole compounds.

Physicochemical Characteristics

This compound is a heterocyclic organic compound featuring an indole core structure, which is a common motif in many biologically active molecules.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉N₃[2][3]
Molecular Weight 171.2 g/mol [2][3]
CAS Number 289483-87-0[2][3]
Appearance Gray Powder[2]
Boiling Point 441.2 ± 40.0 °C (Predicted)[2]
Density 1.28 g/cm³ (Predicted)[2]
pKa 15.65 ± 0.30 (Predicted)[2]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[2][4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile.[2]

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile (12.6 g, 62.6 mmol)

  • Tetrahydrofuran (THF) (100 mL)

  • Methanol (100 mL)

  • Platinum oxide (PtO₂) (430 mg, 1.87 mmol)

  • Hydrogen gas (H₂)

  • Tert-butyl methyl ether

  • Hexane

Procedure:

  • Suspend 12.6 g of 3-cyano-4-methyl-7-nitro-1H-indole in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[2]

  • Add 430 mg of platinum oxide to the suspension to act as a catalyst.[2]

  • Carry out the hydrogenation reaction at room temperature under a hydrogen pressure of 3 atm.[2]

  • After the reaction is complete, remove the platinum oxide catalyst by filtration.[2]

  • Concentrate the filtrate to dryness.[2]

  • Add a mixed solvent of tert-butyl methyl ether and hexane to the residue to precipitate the product.[2]

  • Collect the precipitated crystals by filtration to yield 10.7 g of this compound (99.8% yield).[2]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product start 4-methyl-7-nitro-1H-indole-3-carbonitrile reagents Solvents: THF/Methanol Catalyst: Platinum Oxide start->reagents conditions Room Temperature 3 atm Hydrogen Pressure reagents->conditions filtration1 Filtration to remove catalyst conditions->filtration1 concentration Concentration of filtrate filtration1->concentration precipitation Precipitation with tert-butyl methyl ether/hexane concentration->precipitation filtration2 Filtration to collect product precipitation->filtration2 product This compound filtration2->product

Synthesis workflow for this compound.
Characterization

The synthesized product can be characterized using various analytical techniques. The primary method cited is ¹H-NMR spectroscopy.

¹H-NMR (DMSO-d₆): The following chemical shifts (δ) in ppm are characteristic of the product:

  • 2.47 (3H, s): Corresponds to the methyl (CH₃) group at position 4.

  • 5.07 (2H, s): Corresponds to the amino (NH₂) group at position 7.

  • 6.34 (1H, d, J = 7.6 Hz): Aromatic proton.

  • 6.64 (1H, d, J = 7.6 Hz): Aromatic proton.

  • 8.10 (1H, s): Proton on the indole ring.

  • 11.70 (1H, br s): Proton of the indole NH group.[2]

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in current literature, the broader class of indole-containing compounds is known for significant pharmacological effects, particularly in oncology.

Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to be potent anti-cancer agents.[5] These compounds can modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5] They also affect the downstream transcription factor NF-κB, which plays a role in inflammation, invasion, and angiogenesis.[5]

It is important to note that the following diagram represents a generalized signaling pathway that is known to be modulated by certain indole compounds. The specific interaction of this compound with this pathway has not been experimentally confirmed.

cluster_downstream Downstream Effects Indole Indole Compounds (e.g., I3C, DIM) PI3K PI3K Indole->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Invasion Invasion & Angiogenesis NFkB->Invasion DrugResistance Drug Resistance NFkB->DrugResistance

General PI3K/Akt/mTOR pathway modulated by some indole derivatives.

Conclusion

This compound is a synthetically accessible compound with well-defined physicochemical properties. While its specific biological functions are yet to be fully elucidated, its structural similarity to other biologically active indole derivatives suggests it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential interactions with key cellular signaling pathways and to evaluate its pharmacological profile.

References

7-amino-4-methyl-1H-indole-3-carbonitrile: A Technical Overview of a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic compound belonging to the indole family, a core structure in numerous biologically active molecules. While extensive public data on the specific biological activity and targets of this particular compound are limited, its primary role appears to be that of a crucial synthetic intermediate and building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, chemical properties, and its potential applications in the development of novel therapeutic agents. The document is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the backbone of a wide array of natural products and synthetic compounds with significant therapeutic properties. This compound (CAS No. 289483-87-0) represents a functionalized indole derivative with strategic placement of amino and cyano groups, making it an attractive starting material for chemical library synthesis. This compound is often categorized as a "screening compound," intended for use in high-throughput screening campaigns to identify hit compounds, particularly in the fields of oncology and anti-inflammatory research. Its derivatization potential allows for the exploration of a broad chemical space in the search for new drug candidates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 289483-87-0[1]
Molecular Formula C₁₀H₉N₃[1]
Molecular Weight 171.2 g/mol [1]
IUPAC Name This compound
Synonyms 7-Amino-3-cyano-4-methyl-1H-indole[2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile.

Synthetic Workflow

The following diagram illustrates the synthetic conversion of the nitro-indole precursor to the final amino-indole product.

Synthesis_Workflow 4-methyl-7-nitro-1H-indole-3-carbonitrile 4-methyl-7-nitro-1H-indole-3-carbonitrile This compound This compound 4-methyl-7-nitro-1H-indole-3-carbonitrile->this compound H₂, PtO₂ THF/Methanol

Caption: Synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation

The following is a general experimental protocol for the synthesis of this compound based on available literature.[1]

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Hydrogen gas (H₂)

  • Tert-butyl methyl ether

  • Hexane

Procedure:

  • A suspension of 12.6 g (62.6 mmol) of 3-cyano-4-methyl-7-nitro-1H-indole in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol is prepared.[1]

  • To this suspension, 430 mg (1.87 mmol) of platinum oxide is added as a catalyst.[1]

  • The hydrogenation reaction is carried out at room temperature under a hydrogen pressure of 3 atm.[1]

  • Upon completion of the reaction, the catalyst is removed by filtration.[1]

  • The filtrate is concentrated to dryness.[1]

  • A mixed solvent of tert-butyl methyl ether and hexane is added to the residue to precipitate the product.[1]

  • The precipitated crystals are collected by filtration to yield 10.7 g of this compound (yield: 99.8%).[1]

Product Characterization:

  • ¹H-NMR (DMSO-d₆): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[1]

Role in Drug Discovery and Historical Context

The discovery and specific historical development of this compound are not well-documented in publicly accessible literature. Its emergence is likely tied to the broader exploration of indole chemistry for medicinal applications. The presence of multiple functional groups—the indole nitrogen, the 7-amino group, and the 3-carbonitrile—provides several points for chemical modification, making it a versatile scaffold for generating libraries of diverse compounds.

The logical relationship for its use in drug discovery can be visualized as follows:

Drug_Discovery_Logic cluster_0 Drug Discovery Funnel This compound This compound Chemical Library Synthesis Chemical Library Synthesis This compound->Chemical Library Synthesis Building Block High-Throughput Screening High-Throughput Screening Chemical Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Caption: Role of this compound in drug discovery.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of publicly available data regarding the specific biological targets, mechanism of action, and quantitative biological activity (e.g., IC₅₀, Kᵢ) of this compound. While the indole core is associated with a wide range of biological activities, including anticancer and anti-inflammatory effects, the specific contributions of the 7-amino, 4-methyl, and 3-carbonitrile substitutions in this particular arrangement have not been detailed in the scientific literature.

Researchers utilizing this compound are encouraged to perform their own comprehensive biological evaluations to determine its activity profile.

Conclusion

This compound is a readily synthesizable indole derivative that holds potential as a versatile building block in medicinal chemistry. Its value lies in its potential for derivatization to create novel compounds for drug discovery screening. While its own biological activity is not yet characterized in the public domain, its structural features make it a compound of interest for synthetic and medicinal chemists. This guide provides the foundational chemical knowledge required to work with this compound and highlights the opportunity for further research into its biological properties.

References

synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile from 4-methyl-7-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-Methyl-1H-Indole-3-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of this compound, a key intermediate in pharmaceutical research, from its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile. The core of this transformation involves the reduction of an aromatic nitro group to an amine. While a specific protocol for this exact substrate is not extensively documented in publicly available literature, this guide outlines the most effective and commonly employed methods for the reduction of nitroindoles to their corresponding aminoindoles.[1][2] The experimental protocols provided are adapted from established procedures for structurally similar compounds and represent viable synthetic routes.

The starting material, 4-methyl-7-nitro-1H-indole-3-carbonitrile, is a known compound with CAS number 289483-82-5.[3][4][5] The target product, this compound, is also a known chemical entity, identified by CAS number 289483-87-0.[6][7][8]

Core Synthetic Pathway: Reduction of a Nitroindole

The fundamental chemical transformation is the reduction of the nitro group at the 7-position of the indole ring to an amino group.

Caption: Chemical transformation from the nitro compound to the amino compound.

Several reliable methods are available for this reduction, with the choice often depending on factors such as reaction scale, functional group tolerance, and desired product purity. The most prominent methods include catalytic hydrogenation, and chemical reduction using reagents like sodium dithionite or stannous chloride.[1]

Experimental Methodologies & Data

This section provides detailed experimental protocols for the three primary methods of nitro group reduction. The quantitative data for these adapted procedures are summarized in the subsequent tables for ease of comparison.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Experimental Protocol:

  • In a suitable hydrogenation vessel, dissolve 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge it with hydrogen gas.

  • Maintain a hydrogen atmosphere (using a balloon or a Parr apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 1-4 hours.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Table 1: Quantitative Data for Catalytic Hydrogenation

ParameterValue
Substrate4-methyl-7-nitro-1H-indole-3-carbonitrile
ReagentHydrogen Gas (H₂)
Catalyst10% Pd/C
SolventEthanol or Ethyl Acetate
TemperatureRoom Temperature
Reaction Time1 - 4 hours
Work-upFiltration and solvent evaporation
Method 2: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is an effective reducing agent for aromatic nitro compounds in an aqueous basic medium.[9]

Experimental Protocol:

  • Dissolve 4-methyl-7-nitro-1H-indole-3-carbonitrile in a mixture of ethanol and a 1 M sodium hydroxide solution in a round-bottom flask.[1]

  • In a separate flask, prepare a solution of sodium dithionite in a 0.5 M sodium hydroxide solution.[9]

  • Heat the solution of the nitroindole to approximately 50 °C with stirring.[1][9]

  • Add the sodium dithionite solution dropwise to the heated nitroindole solution.

  • Continue stirring at 50 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[1]

  • Once the reaction is complete, filter the hot mixture to remove any insoluble materials.

  • Evaporate the solvent from the filtrate. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Table 2: Quantitative Data for Sodium Dithionite Reduction

ParameterValue
Substrate4-methyl-7-nitro-1H-indole-3-carbonitrile
ReagentSodium Dithionite (Na₂S₂O₄)
Solvent SystemEthanol / Aqueous Sodium Hydroxide
Temperature50 °C
Reaction Time30 - 60 minutes
Work-upFiltration, extraction, and evaporation
Method 3: Reduction with Stannous Chloride

Stannous chloride (SnCl₂), particularly in the presence of a strong acid, is a classic and robust reagent for the reduction of aromatic nitro groups.[1]

Experimental Protocol:

  • To a solution of 4-methyl-7-nitro-1H-indole-3-carbonitrile in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O).

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir.

  • Monitor the reaction by TLC. Completion is typically observed within 1.5-3 hours.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is above 8. This will cause the precipitation of tin salts.

  • Filter the mixture to remove the tin salts, washing the precipitate with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Table 3: Quantitative Data for Stannous Chloride Reduction

ParameterValue
Substrate4-methyl-7-nitro-1H-indole-3-carbonitrile
ReagentStannous Chloride Dihydrate (SnCl₂·2H₂O)
Co-reagentConcentrated Hydrochloric Acid (HCl)
SolventEthanol
TemperatureReflux (70-80 °C)
Reaction Time1.5 - 3 hours
Work-upNeutralization, filtration, and extraction

Workflow and Process Visualization

The overall experimental workflow for the synthesis can be generalized as shown below, encompassing the key stages from reaction setup to product isolation.

cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Nitroindole in Solvent add_reagent Add Reducing Agent/Catalyst dissolve->add_reagent react React under Specific Conditions (Temp, Time, Atmosphere) add_reagent->react filter Filter (remove catalyst/salts) react->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify

Caption: Generalized experimental workflow for the synthesis.

Concluding Remarks

The synthesis of this compound from its nitro precursor is a straightforward reduction reaction. The choice of methodology—catalytic hydrogenation, sodium dithionite, or stannous chloride—will depend on the specific laboratory setup, available reagents, and the desired scale of the synthesis. All three methods are well-established for the reduction of nitroindoles and offer reliable pathways to the desired aminoindole product. It is important to note that aminoindoles can be sensitive to air and light, and it may be advantageous to use the product in subsequent reactions promptly or to protect the newly formed amino group.[1]

References

Spectroscopic and Synthetic Profile of 7-amino-4-methyl-1H-indole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data available for the heterocyclic compound 7-amino-4-methyl-1H-indole-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data for the characterization and synthesis of this molecule.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
11.70br s1H-N-H (Indole)
8.10s1H-H-2
6.64d1H7.6Ar-H
6.34d1H7.6Ar-H
5.07s2H-NH₂
2.47s3H-CH₃

Solvent: DMSO-d₆

Experimental Protocols

A documented method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[1]

Synthesis of this compound [1]

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Platinum oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Tert-butyl methyl ether

  • Hexane

Procedure:

  • A suspension of 12.6 g (62.6 mmol) of 4-methyl-7-nitro-1H-indole-3-carbonitrile is prepared in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[1]

  • To this suspension, 430 mg (1.87 mmol) of platinum oxide is added as a catalyst.[1]

  • The reaction mixture is then subjected to hydrogenation at room temperature under a hydrogen pressure of 3 atm.[1]

  • Upon completion of the reaction, the catalyst is removed by filtration.[1]

  • The filtrate is concentrated to dryness.[1]

  • A mixed solvent of tert-butyl methyl ether and hexane is added to the residue to precipitate the product.[1]

  • The precipitated crystals are collected by filtration to yield 10.7 g (99.8% yield) of this compound.[1]

Workflow and Characterization

The logical flow for the synthesis and characterization of this compound is outlined below. This process begins with the starting material and proceeds through the chemical transformation to the final product, which is then subjected to spectroscopic analysis for structural verification.

Synthesis_and_Characterization_Workflow Start 4-methyl-7-nitro-1H- indole-3-carbonitrile Reaction Hydrogenation (H₂, PtO₂) Start->Reaction Reactant Product 7-amino-4-methyl-1H- indole-3-carbonitrile Reaction->Product Yields Analysis Spectroscopic Analysis Product->Analysis Characterized by HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR (Data Not Found) Analysis->CNMR IR IR Spectroscopy (Data Not Found) Analysis->IR MS Mass Spectrometry (Data Not Found) Analysis->MS

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Spectroscopic and Spectrometric Analysis of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 7-amino-4-methyl-1H-indole-3-carbonitrile. It includes available experimental data, detailed experimental protocols, and logical workflows for data interpretation, designed to assist researchers in the characterization of this and related molecules.

Compound Information

Compound Name This compound
CAS Number 289483-87-0
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
Structure N#CC1=C(C)C=CC2=C1NC=C2N

NMR Spectroscopic Data

¹H NMR Data

The following table summarizes the proton NMR (¹H NMR) spectral data for this compound.

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
11.70br s1H-N-H (indole)
8.10s1H-H-2
6.64d1H7.6H-6
6.34d1H7.6H-5
5.07s2H--NH₂
2.47s3H--CH₃

Solvent: DMSO-d₆

¹³C NMR Data

Mass Spectrometry Data

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for indole derivatives like this compound.

NMR Spectroscopy

4.1.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

4.1.2. ¹H NMR Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: DMSO-d₆

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 0-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K

4.1.3. ¹³C NMR Acquisition

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Solvent: DMSO-d₆

  • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30)

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Temperature: 298 K

4.1.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry

4.2.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

4.2.2. Data Acquisition (LC-MS)

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV (ESI).

  • Source Temperature: 100-150 °C (ESI).

  • Desolvation Gas Flow: Dependent on the instrument.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound.

SynthesisWorkflow start 4-methyl-7-nitro-1H-indole-3-carbonitrile reagents H₂, Platinum Oxide (Catalyst) THF/Methanol Solvent start->reagents Hydrogenation product This compound reagents->product

Synthetic pathway for this compound.
¹H NMR Signal Assignment Logic

This diagram outlines the logical process for assigning the proton signals in the ¹H NMR spectrum.

NMR_Assignment cluster_signals Signal Characteristics cluster_assignments Proton Assignments spectrum ¹H NMR Spectrum shift Chemical Shift (δ) spectrum->shift multiplicity Multiplicity spectrum->multiplicity integration Integration spectrum->integration nh_indole N-H (indole) δ ~11.70 (broad singlet, 1H) shift->nh_indole h2 H-2 δ ~8.10 (singlet, 1H) shift->h2 aromatic Aromatic (H-5, H-6) δ ~6.3-6.7 (doublets, 2H) shift->aromatic nh2 -NH₂ δ ~5.07 (singlet, 2H) shift->nh2 ch3 -CH₃ δ ~2.47 (singlet, 3H) shift->ch3 multiplicity->nh_indole multiplicity->h2 multiplicity->aromatic multiplicity->nh2 multiplicity->ch3 integration->nh_indole integration->h2 integration->aromatic integration->nh2 integration->ch3

Logical flow for the assignment of ¹H NMR signals.

Structural Elucidation of 7-amino-4-methyl-1H-indole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 7-amino-4-methyl-1H-indole-3-carbonitrile. This document details the analytical methodologies and spectroscopic data essential for the unambiguous confirmation of its molecular structure. The synthesis, purification, and characterization of this compound are critical for its potential applications in medicinal chemistry and materials science.

Compound Profile

This compound is a substituted indole derivative with potential as a scaffold in drug discovery. Its structural features, including the amino and cyano groups, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

Identifier Value
IUPAC Name This compound
CAS Number 289483-87-0
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol

Synthesis Pathway

The synthesis of this compound is achieved through a catalytic hydrogenation of its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile.

G start 4-methyl-7-nitro-1H-indole-3-carbonitrile reagents H₂ (3 atm) Platinum Oxide (catalyst) THF/Methanol start->reagents product This compound reagents->product G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elucidation Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation

7-Amino-4-methyl-1H-indole-3-carbonitrile: An Unexplored Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – The compound 7-amino-4-methyl-1H-indole-3-carbonitrile is cataloged as a screening compound, primarily for hit identification in high-throughput screening campaigns targeting various disease areas, notably in oncology and anti-inflammatory research. Despite its availability and classification as a molecule of interest for drug discovery, a comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of its specific biological activities. At present, there are no publicly available studies that detail the quantitative biological data, specific molecular targets, or modulated signaling pathways for this particular chemical entity.

This technical guide aims to provide a foundational understanding of the potential of this compound by examining the known biological activities of structurally related indole and aminomethylindole derivatives. This analysis will serve as a starting point for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this novel scaffold.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The versatility of the indole scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Notably, indole derivatives have been successfully developed as anti-cancer agents, kinase inhibitors, and anti-inflammatory drugs.

Potential Therapeutic Avenues for this compound

Given the established pharmacological importance of the indole nucleus, this compound represents a promising, yet unexplored, area for drug discovery. The presence of the amino and cyano groups offers opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway Involvement:

Based on the activities of other indole derivatives, it is plausible that this compound could interact with key signaling pathways implicated in cancer and inflammation. A hypothetical workflow for investigating these potential interactions is outlined below.

G cluster_0 Initial Screening cluster_1 Pathway Analysis cluster_2 Lead Optimization A This compound B High-Throughput Screening (HTS) A->B C Target Identification B->C D Kinase Profiling C->D E NF-κB Signaling Assay C->E F Apoptosis Induction Assay C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H In Vivo Efficacy Studies G->H

Caption: Hypothetical workflow for investigating the biological activity of this compound.

Future Directions and a Call for Research

The absence of specific biological data for this compound underscores a clear opportunity for novel research. Future investigations should focus on:

  • Broad-panel biological screening: To identify initial hit activities against a wide range of molecular targets.

  • Mechanism of action studies: To elucidate the specific signaling pathways modulated by the compound.

  • Structure-activity relationship (SAR) studies: To guide the synthesis of more potent and selective derivatives.

The exploration of this compound and its analogs holds the potential to uncover new therapeutic agents for unmet medical needs. This technical guide serves as a call to the scientific community to embark on the systematic investigation of this promising but understudied chemical scaffold.

Disclaimer

This document is intended for informational purposes only and is directed at a specialized audience of researchers, scientists, and drug development professionals. The information provided is based on the general knowledge of indole chemistry and does not represent specific findings for this compound. As there is no direct experimental data available for this compound, any implied biological activity is purely hypothetical. Researchers are strongly encouraged to conduct their own comprehensive studies to determine the actual biological profile of this molecule.

An In-Depth Technical Overview of 7-amino-4-methyl-1H-indole-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic compound featuring a substituted indole core. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The presence of an amino group at the 7-position and a carbonitrile at the 3-position offers versatile points for chemical modification, making this scaffold an intriguing starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information on this compound, with a primary focus on its synthesis. Despite extensive searches of scientific literature and patent databases, detailed information on the biological activities, pharmacological properties, and structure-activity relationships (SAR) of its derivatives remains largely undisclosed in the public domain.

Core Structure and Chemical Properties

Chemical Name: this compound CAS Number: 289483-87-0 Molecular Formula: C₁₀H₉N₃ Molecular Weight: 171.20 g/mol

The core structure consists of a bicyclic indole ring system with a methyl group at position 4, a cyano (carbonitrile) group at position 3, and an amino group at position 7. The nitrile group is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[4]

Synthesis of this compound

A general and efficient synthetic route to this compound has been reported. The synthesis starts from the corresponding nitro-indole precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile to the desired 7-amino derivative.

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Tert-butyl methyl ether (MTBE)

  • Hexane

Procedure:

  • Suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile in a 1:1 mixture of tetrahydrofuran and methanol.

  • Add a catalytic amount of platinum(IV) oxide to the suspension.

  • Subject the mixture to hydrogenation at room temperature under a hydrogen pressure of 3 atmospheres.

  • Monitor the reaction for completion.

  • Upon completion, remove the platinum catalyst by filtration.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Add a mixture of tert-butyl methyl ether and hexane to the residue to precipitate the product.

  • Collect the precipitated crystals by filtration to yield this compound.

This method has been reported to produce the final compound in high yield.

Derivatives and Biological Activity: A Survey of the Landscape

The 3-cyano-indole moiety is a known pharmacophore in various biologically active molecules. For instance, derivatives of indole-3-carbonitrile have been investigated as inhibitors of Tropomyosin receptor kinase (TRK) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[10][11] These findings suggest that the this compound scaffold could potentially be explored for similar activities.

Future Directions and Untapped Potential

The lack of extensive public data on the biological activities of this compound derivatives presents both a challenge and an opportunity. The core structure possesses desirable features for drug design, including a privileged indole scaffold and functional groups amenable to diversification through various chemical reactions.

Future research in this area could involve:

  • Library Synthesis: The synthesis and screening of a diverse library of derivatives, modifying the 7-amino group and potentially the indole nitrogen, to explore the structure-activity relationships.

  • Target-Based Screening: Evaluating the core compound and its derivatives against a panel of relevant biological targets, such as kinases, given the prevalence of the indole scaffold in kinase inhibitors.

  • Phenotypic Screening: Utilizing cell-based assays to identify potential therapeutic areas for this class of compounds.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a promising scaffold for medicinal chemistry exploration. While a detailed synthesis protocol for the core molecule is available, there is a notable absence of public data regarding the biological activities and pharmacological properties of its derivatives. This knowledge gap highlights an unexplored area of chemical space that may hold potential for the discovery of novel therapeutic agents. Further research is warranted to synthesize and evaluate derivatives of this scaffold to unlock their potential therapeutic value.

Visualizations

Due to the lack of specific data on signaling pathways or complex experimental workflows for derivatives of this compound, a relevant diagram cannot be generated at this time. A generalized workflow for the synthesis is described in the text.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific and patent literature. The absence of detailed biological data for the derivatives of this compound in the public domain does not preclude the existence of such data in proprietary databases. Researchers should conduct their own comprehensive literature and patent searches for the most up-to-date information.

References

Theoretical Studies on 7-amino-4-methyl-1H-indole-3-carbonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting theoretical and computational studies on 7-amino-4-methyl-1H-indole-3-carbonitrile. Due to a lack of extensive published theoretical research on this specific molecule, this document serves as a detailed roadmap for researchers. It outlines established computational chemistry techniques, including Density Functional Theory (DFT) and molecular docking, by drawing parallels with studies on analogous indole derivatives. The guide includes hypothetical experimental protocols, data presentation templates, and visualizations to facilitate future research into the electronic, spectroscopic, and potential therapeutic properties of this compound.

Introduction

This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The addition of an amino group at the 7-position, a methyl group at the 4-position, and a carbonitrile group at the 3-position suggests a molecule with interesting electronic properties and potential for diverse chemical interactions.

Theoretical studies are crucial for elucidating the structure-property relationships of novel compounds. Techniques such as Density Functional Theory (DFT) can predict molecular geometry, electronic structure, and spectroscopic properties. Molecular docking simulations can forecast the binding affinity and mode of interaction with biological macromolecules, thereby identifying potential therapeutic targets. This guide outlines the essential theoretical and computational approaches to characterize this compound.

Molecular Structure and Known Experimental Data

The foundational step in any theoretical study is understanding the molecule's basic structure and any available experimental data.

Caption: 2D structure of this compound.

Synthesis

A general method for the synthesis of this compound involves the reduction of a nitro precursor.

Experimental Protocol: Synthesis

  • Starting Material: 4-methyl-7-nitro-1H-indole-3-carbonitrile.

  • Solvent: A 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Catalyst: Platinum(IV) oxide (PtO₂).

  • Procedure: a. Suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile in the THF/MeOH solvent mixture. b. Add platinum(IV) oxide as the catalyst. c. Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 3 atm) at room temperature. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, filter to remove the catalyst. f. Concentrate the filtrate to dryness. g. Recrystallize the residue from a suitable solvent system (e.g., tert-butyl methyl ether and hexane) to obtain the final product.

Spectroscopic Data
Data Type Values
¹H NMR (DMSO-d₆, δ ppm)2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s)

Theoretical Methodologies and Protocols

This section details the computational methods that can be employed to study this compound.

G cluster_input Input cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geometry_opt Geometry Optimization mol_structure->geometry_opt Initial Coordinates ligand_prep Ligand Preparation mol_structure->ligand_prep freq_calc Frequency Calculation geometry_opt->freq_calc Optimized Structure electronic_prop Electronic Properties (HOMO, LUMO, MEP) geometry_opt->electronic_prop spectroscopic_prop Spectroscopic Properties (IR, UV-Vis, NMR) geometry_opt->spectroscopic_prop optimized_geometry Optimized Geometry geometry_opt->optimized_geometry thermodynamic_data Thermodynamic Data freq_calc->thermodynamic_data electronic_data Electronic & Spectroscopic Data electronic_prop->electronic_data spectroscopic_prop->electronic_data target_selection Target Protein Selection protein_prep Protein Preparation target_selection->protein_prep docking_sim Docking Simulation ligand_prep->docking_sim protein_prep->docking_sim analysis Binding Affinity & Pose Analysis docking_sim->analysis binding_scores Binding Scores & Interactions analysis->binding_scores

Caption: A typical workflow for theoretical studies on a small molecule.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems.

Computational Protocol: DFT

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice for organic molecules.

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization.

  • Geometry Optimization: a. Input the initial molecular structure. b. Perform a full geometry optimization without constraints to find the lowest energy conformation.

  • Frequency Calculation: a. Use the optimized geometry to calculate vibrational frequencies. b. Confirm that the structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

  • Electronic Properties: a. Analyze the output to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). b. Calculate the Molecular Electrostatic Potential (MEP) to identify regions of electrophilic and nucleophilic attack.

  • Spectroscopic Properties: a. Simulate the IR spectrum from the calculated vibrational frequencies. b. Use Time-Dependent DFT (TD-DFT) to calculate electronic transitions and simulate the UV-Vis spectrum. c. Employ the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Computational Protocol: Molecular Docking

  • Software: AutoDock, Schrödinger Maestro, or similar molecular modeling suites.

  • Ligand Preparation: a. Use the DFT-optimized structure of this compound. b. Assign partial charges and define rotatable bonds.

  • Target Selection and Preparation: a. Identify a protein target of interest (e.g., a kinase, receptor, or enzyme). b. Obtain the crystal structure from the Protein Data Bank (PDB). c. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. d. Define the binding site (grid box) based on the location of a co-crystallized ligand or active site residues.

  • Docking Simulation: a. Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate a series of possible binding poses.

  • Analysis: a. Rank the poses based on their predicted binding energy (docking score). b. Visualize the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Predicted Data and Interpretation (Hypothetical)

Based on the methodologies described above, the following tables present the types of quantitative data that would be generated.

DFT-Calculated Molecular Properties
Parameter Predicted Value Interpretation
Optimized Bond Lengths (Å) e.g., C-C, C-N, C-HProvides the most stable three-dimensional structure.
Optimized Bond Angles (°) e.g., C-N-H, C-C-CFurther defines the molecular geometry.
HOMO Energy (eV) e.g., -5.8Relates to the electron-donating ability.
LUMO Energy (eV) e.g., -1.2Relates to the electron-accepting ability.
HOMO-LUMO Gap (eV) e.g., 4.6Indicates chemical reactivity and electronic transitions.
Dipole Moment (Debye) e.g., 3.5Measures the overall polarity of the molecule.
Simulated Spectroscopic Data
Spectrum Key Predicted Peaks Assignment
IR (cm⁻¹) e.g., ~3400, ~2200, ~1600N-H stretch, C≡N stretch, C=C stretch
UV-Vis (nm) e.g., ~280, ~350π → π* transitions
¹H NMR (ppm) e.g., Chemical shifts for aromatic, methyl, and amino protonsCorrelates electronic environment with proton signals.
¹³C NMR (ppm) e.g., Chemical shifts for all unique carbon atomsProvides a map of the carbon skeleton.
Molecular Docking Results
Protein Target (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues
e.g., Protein Kinase (XXXX)e.g., -8.5e.g., Lys72, Glu91, Leu135
e.g., Receptor (YYYY)e.g., -7.9e.g., Tyr100, Phe258, Arg292

Conclusion

While direct theoretical studies on this compound are not yet prevalent in scientific literature, this guide provides a robust framework for initiating such research. By applying the detailed DFT and molecular docking protocols outlined herein, researchers can systematically investigate the geometric, electronic, spectroscopic, and potential biological properties of this promising molecule. The methodologies and data templates presented are intended to standardize future computational work and accelerate the discovery of new applications for this and related indole derivatives in drug development and materials science.

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a valuable intermediate in medicinal chemistry and drug discovery. The primary method described is the catalytic hydrogenation of the corresponding 7-nitroindole derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Starting MaterialProductReagents & CatalystSolventYield (%)
4-methyl-7-nitro-1H-indole-3-carbonitrileThis compoundH₂, Platinum oxideTetrahydrofuran, Methanol99.8

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile to the desired this compound.

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile (12.6 g, 62.6 mmol)

  • Platinum oxide (430 mg, 1.87 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Methanol (MeOH), anhydrous (100 mL)

  • tert-Butyl methyl ether (TBME)

  • Hexane

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A suspension of 12.6 g (62.6 mmol) of 3-cyano-4-methyl-7-nitro-1H-indole was prepared in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[1]

  • To this suspension, 430 mg (1.87 mmol) of platinum oxide was added as a catalyst.[1]

  • The hydrogenation reaction was conducted at room temperature under a hydrogen pressure of 3 atm.[1]

  • Upon completion of the reaction, the catalyst was removed by filtration.[1]

  • The filtrate was then concentrated to dryness using a rotary evaporator.[1]

  • A mixed solvent of tert-butyl methyl ether and hexane was added to the resulting residue.[1]

  • The precipitated crystals of the product were collected by filtration to yield 10.7 g of this compound.[1]

Characterization Data:

  • Yield: 99.8%[1]

  • ¹H-NMR (DMSO-d₆): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[1]

Visualizations

Synthesis_Pathway start 4-methyl-7-nitro-1H-indole-3-carbonitrile reagents H₂, Platinum Oxide THF, Methanol Room Temperature, 3 atm start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

References

Application Notes and Protocols: Laboratory Preparation of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The procedure outlined is based on the catalytic hydrogenation of its nitro precursor.

Overview

The synthesis of this compound is achieved through the reduction of the corresponding 7-nitro derivative, 4-methyl-7-nitro-1H-indole-3-carbonitrile. This process involves a catalytic hydrogenation reaction, a common and efficient method for converting nitro groups to primary amines. The protocol detailed below specifies the reagents, conditions, and purification steps to obtain the desired product in high yield.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValue
Starting Material4-methyl-7-nitro-1H-indole-3-carbonitrile
Mass of Starting Material12.6 g
Moles of Starting Material62.6 mmol
CatalystPlatinum (IV) oxide (PtO₂)
Mass of Catalyst430 mg
Moles of Catalyst1.87 mmol
ProductThis compound
Mass of Product10.7 g
Yield 99.8%

Experimental Protocol

This protocol describes the synthesis of this compound via catalytic hydrogenation.[1]

Materials and Reagents:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Platinum (IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Tert-butyl methyl ether (MTBE)

  • Hexane

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation vessel, suspend 12.6 g (62.6 mmol) of 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[1]

    • Add 430 mg (1.87 mmol) of platinum (IV) oxide to the suspension as the catalyst.[1]

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with hydrogen gas.

    • Pressurize the vessel to 3 atm with hydrogen.[1]

    • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended to confirm the consumption of the starting material).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas from the vessel.

    • Remove the catalyst by filtering the reaction mixture through a pad of Celite or a suitable filter.[1]

    • Wash the filter cake with a small amount of methanol or tetrahydrofuran to recover any residual product.

    • Combine the filtrates and concentrate them to dryness using a rotary evaporator.[1]

  • Product Isolation:

    • To the resulting residue, add a mixed solvent of tert-butyl methyl ether and hexane.[1]

    • Stir the mixture to induce precipitation of the product.

    • Collect the precipitated crystals by filtration, washing with a small amount of cold hexane.[1]

    • Dry the collected solid under vacuum to yield 10.7 g of this compound as the final product.[1]

Characterization: The product can be characterized using standard analytical techniques. The reported ¹H-NMR data for the product is as follows:

  • ¹H-NMR (DMSO-d₆): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound.

SynthesisWorkflow start_material 4-methyl-7-nitro-1H-indole-3-carbonitrile in THF/MeOH reaction_step Hydrogenation start_material->reaction_step workup 1. Filter Catalyst 2. Concentrate 3. Precipitate & Isolate reaction_step->workup Crude Mixture product This compound catalyst PtO₂, H₂ (3 atm) Room Temperature catalyst->reaction_step workup->product Purified Solid

Caption: Synthetic pathway for this compound.

References

Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed reaction conditions and a comprehensive experimental protocol for the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described method is a catalytic hydrogenation of 4-methyl-7-nitro-1H-indole-3-carbonitrile.

Reaction Conditions Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material4-methyl-7-nitro-1H-indole-3-carbonitrile
CatalystPlatinum oxide (PtO₂)
SolventsTetrahydrofuran (THF), Methanol (MeOH)
TemperatureRoom Temperature
Pressure3 atm (Hydrogen)
Yield99.8%

Experimental Protocol

This protocol details the catalytic hydrogenation of 4-methyl-7-nitro-1H-indole-3-carbonitrile to produce this compound.[1]

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile (12.6 g, 62.6 mmol)

  • Platinum oxide (430 mg, 1.87 mmol)

  • Tetrahydrofuran (THF) (100 mL)

  • Methanol (MeOH) (100 mL)

  • tert-Butyl methyl ether

  • Hexane

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, suspend 12.6 g (62.6 mmol) of 3-cyano-4-methyl-7-nitro-1H-indole in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[1]

  • Catalyst Addition: Add 430 mg (1.87 mmol) of platinum oxide to the suspension.[1]

  • Hydrogenation: Carry out the hydrogenation reaction at room temperature under a hydrogen pressure of 3 atm.[1] Monitor the reaction progress until completion.

  • Work-up: After the reaction is complete, remove the catalyst by filtration.[1] Concentrate the filtrate to dryness under reduced pressure.[1]

  • Purification: To the resulting residue, add a mixed solvent of tert-butyl methyl ether and hexane.[1] Collect the precipitated crystals by filtration to yield 10.7 g of this compound (99.8% yield).[1]

  • Characterization: The product can be characterized by ¹H-NMR. The expected peaks are (DMSO-d6): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 4-methyl-7-nitro-1H-indole-3-carbonitrile reaction Hydrogenation (Room Temp, 3 atm H₂) start_material->reaction catalyst Platinum Oxide (PtO₂) catalyst->reaction solvents THF / Methanol solvents->reaction filtration Filtration (Remove Catalyst) reaction->filtration concentration Concentration filtration->concentration precipitation Precipitation (tert-Butyl methyl ether / Hexane) concentration->precipitation final_filtration Filtration & Drying precipitation->final_filtration product This compound final_filtration->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 7-Amino-4-methyl-1H-indole-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications and quantitative biological data for 7-amino-4-methyl-1H-indole-3-carbonitrile are not extensively available in the public domain. This document provides insights into its potential uses based on the well-established roles of the broader classes of 7-aminoindole and 3-cyanoindole derivatives in drug discovery. The experimental protocols and data presented are illustrative and based on methodologies commonly applied to analogous compounds.

Introduction

This compound is a functionalized indole derivative that, while commercially available, is primarily utilized as a versatile chemical building block in synthetic and medicinal chemistry.[1] The indole scaffold itself is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[2] The specific functional groups of this compound—a 7-amino group, a 4-methyl group, and a 3-carbonitrile moiety—offer multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries for biological screening.[1]

The 7-amino group provides a handle for various chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3][4] The 3-carbonitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or be transformed into other functional groups.[5] This strategic placement of functional groups suggests the potential for developing derivatives of this compound as inhibitors of various biological targets, particularly protein kinases.

Potential Medicinal Chemistry Applications

The 7-aminoindole scaffold is a key component in a variety of biologically active compounds. Its structural similarity to the purine core of ATP makes it a suitable template for designing ATP-competitive kinase inhibitors.[6][7] Derivatives of the closely related 7-azaindole are well-documented as potent inhibitors of a wide range of kinases.[8][9][10][11][12] By analogy, derivatives of this compound could be investigated for similar activities.

Key Potential Therapeutic Areas:

  • Oncology: As kinase inhibitors targeting receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular signaling kinases (e.g., CDKs, PI3K).[13][14][15]

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

  • Neurodegenerative Diseases: Modulating the activity of kinases implicated in neuronal function and pathology.

Synthesis Protocol

A common route for the synthesis of 7-aminoindoles involves the reduction of the corresponding 7-nitroindole derivative.

Protocol: Synthesis of this compound from 4-Methyl-7-nitro-1H-indole-3-carbonitrile [16]

Materials:

  • 4-Methyl-7-nitro-1H-indole-3-carbonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Tert-butyl methyl ether (TBME)

  • Hexane

  • Filtration apparatus

  • Rotary evaporator

  • Hydrogenation reactor

Procedure:

  • Suspend 12.6 g (62.6 mmol) of 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent mixture of 100 mL of THF and 100 mL of methanol.

  • Add 430 mg (1.87 mmol) of platinum(IV) oxide to the suspension.

  • Transfer the mixture to a hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas to 3 atm.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate to dryness using a rotary evaporator.

  • To the residue, add a mixed solvent of tert-butyl methyl ether and hexane to precipitate the product.

  • Collect the precipitated crystals by filtration to yield this compound.

Expected Yield: Approximately 10.7 g (99.8%).

Characterization: The product can be characterized by ¹H-NMR spectroscopy. In DMSO-d₆, the expected peaks are: δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[16]

Illustrative Experimental Protocols

The following protocols are representative examples of how derivatives of this compound could be evaluated for biological activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Illustrative Example)

This protocol describes a general method for screening compounds against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.[17]

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Recombinant protein kinases.

  • Kinase-specific peptide substrates.

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Luminescent kinase assay kit (e.g., ADP-Glo™).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add the kinase/substrate mix to each well of the assay plate.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability/Cytotoxicity Assay (Illustrative Example)

This protocol describes a common method for assessing the effect of compounds on the viability of cancer cell lines using an MTT assay.[17]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well clear tissue culture plates.

  • Multichannel pipettes.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the appropriate wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values for a series of imagined derivatives of this compound to illustrate how such data would be presented. This data is for illustrative purposes only.

Compound IDR Group at 7-amino positionKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)
Parent -H>10,000>10,000>100
Derivative 1 -C(O)Ph5,2008,10075.4
Derivative 2 -C(O)CH₂-Furyl8501,20022.1
Derivative 3 -SO₂Ph2504508.5
Derivative 4 -SO₂(4-MeO-Ph)1202103.2

Visualizations

The following diagrams illustrate potential workflows and biological pathways relevant to the medicinal chemistry of this compound derivatives.

G cluster_0 Compound Synthesis & Screening cluster_1 Hit-to-Lead Optimization start 7-Amino-4-methyl-1H- indole-3-carbonitrile library Library of Derivatives (via functionalization of 7-amino group) start->library Synthetic Chemistry screening Primary Kinase Screening (Panel of 100+ kinases) library->screening HTS hits Hit Identification (Compounds with >50% inhibition at 1 µM) screening->hits dose_response Dose-Response Assays (IC50 Determination) hits->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar sar->library Iterative Design cell_assays Cellular Assays (Viability, Target Engagement) sar->cell_assays lead Lead Candidate cell_assays->lead

Caption: Workflow for kinase inhibitor discovery.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K P Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway.

References

7-Amino-4-methyl-1H-indole-3-carbonitrile: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The compound 7-amino-4-methyl-1H-indole-3-carbonitrile has emerged as a critical building block for medicinal chemists and drug development professionals. Its unique structural features, including a reactive amino group and a nitrile functionality on a privileged indole core, provide a versatile platform for the synthesis of complex molecules with significant therapeutic potential, particularly in the development of kinase inhibitors. This application note details the properties, key synthetic transformations, and potential therapeutic applications of this valuable scaffold, providing researchers with the foundational knowledge to leverage its synthetic utility.

Physicochemical Properties and Synthesis

This compound is a stable, solid compound amenable to a variety of chemical modifications. A general and efficient synthesis involves the reduction of its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular FormulaC₁₀H₉N₃
Molecular Weight171.20 g/mol
CAS Number289483-87-0
AppearanceSolid
PurityTypically >95%

Application in the Synthesis of Kinase Inhibitors

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The 7-amino group of this compound serves as a key handle for introducing various substituents to probe the ATP-binding site of kinases, while the 3-carbonitrile can act as a hydrogen bond acceptor or be further elaborated.

Derivatives of this building block are being explored as potent inhibitors of a range of kinases, including but not limited to Src kinase and other receptor tyrosine kinases. The general synthetic strategy involves the acylation or alkylation of the 7-amino group to introduce diverse chemical moieties, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Table 2: Representative Yields for the Synthesis of this compound

PrecursorReagents and ConditionsProductYield (%)Reference
4-methyl-7-nitro-1H-indole-3-carbonitrileH₂, Platinum oxide, THF/Methanol, 3 atmThis compound99.8[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the nitro precursor to the desired aminoindole.

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Platinum(IV) oxide (Adam's catalyst)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile (1.0 eq) in a mixture of anhydrous THF and anhydrous MeOH (1:1 v/v).

  • Carefully add platinum(IV) oxide (typically 1-5 mol%).

  • Purge the vessel with an inert gas, then introduce hydrogen gas to a pressure of 3 atmospheres.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with THF or MeOH.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary. A yield of up to 99.8% has been reported for this transformation.[1]

Protocol 2: General Procedure for N-Acylation of this compound

This protocol provides a general method for the derivatization of the 7-amino group, a key step in the synthesis of many bioactive molecules.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Acylating agent (e.g., acid chloride or acid anhydride) (1.0-1.2 eq)

  • Base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 eq)

  • Inert gas (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent under an inert atmosphere.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acylating agent to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction may be run at room temperature or heated gently if required.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Visualizing Synthetic and Signaling Pathways

To aid researchers in conceptualizing the synthetic utility and potential biological context of this compound, the following diagrams have been generated.

G cluster_synthesis Synthetic Workflow start 4-methyl-7-nitro-1H-indole-3-carbonitrile step1 Reduction (H2, PtO2) start->step1 building_block This compound step1->building_block step2 N-Acylation / N-Alkylation / Coupling building_block->step2 end Library of Bioactive Molecules (e.g., Kinase Inhibitors) step2->end

Caption: Synthetic workflow for complex molecules.

G cluster_pathway Generic Kinase Inhibition Pathway ATP ATP Kinase Kinase (e.g., Src) ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Indole-based Inhibitor Inhibitor->Kinase Downstream Downstream Signaling Phosphorylated_Substrate->Downstream

Caption: Generic kinase inhibition pathway.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of kinase inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising scaffold in the development of novel therapeutics.

References

Application Notes and Protocols: 7-Amino-4-methyl-1H-indole-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 7-amino-4-methyl-1H-indole-3-carbonitrile as a versatile scaffold in drug discovery. The indole core is a privileged structure in medicinal chemistry, and this particular derivative offers multiple points for chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents.[1] The primary areas of interest for this scaffold are oncology and anti-inflammatory drug discovery.

Overview of this compound

This compound is a heterocyclic compound featuring an indole nucleus, which is a common motif in many biologically active molecules and approved drugs. The key structural features that make it a valuable building block for medicinal chemistry include:

  • Indole Scaffold : Known to interact with a wide range of biological targets.[1]

  • 7-Amino Group : Provides a reactive handle for further functionalization, such as amide bond formation, sulfonylation, or arylation, allowing for the exploration of the surrounding chemical space.

  • 3-Carbonitrile Group : Can act as a hydrogen bond acceptor or be transformed into other functional groups like amides or tetrazoles.

  • 4-Methyl Group : Provides a substitution pattern that can influence the compound's metabolic stability and binding affinity to target proteins.

Potential Therapeutic Applications

Based on the known biological activities of related indole derivatives, this compound is a promising scaffold for the development of inhibitors targeting key players in oncology and inflammation.

2.1. Oncology: Kinase Inhibitors

The indole scaffold is a common feature in many approved and investigational kinase inhibitors. Derivatives of this compound could be synthesized to target various protein kinases implicated in cancer progression.

  • Hypothetical Screening Cascade for Kinase Inhibitor Development

G A Start with This compound B Synthesize Derivative Library (e.g., amide coupling at 7-amino) A->B C Primary Kinase Panel Screening (e.g., against a panel of cancer-related kinases) B->C D Hit Identification (Compounds with >50% inhibition at 10 µM) C->D E Dose-Response Studies (IC50 determination for active hits) D->E F Lead Optimization (SAR studies to improve potency and selectivity) E->F G In Vitro Cellular Assays (e.g., proliferation, apoptosis in cancer cell lines) F->G H In Vivo Efficacy Studies (e.g., xenograft models) G->H

Caption: A logical workflow for the development of kinase inhibitors.

Table 1: Illustrative Kinase Inhibition Data for Hypothetical Derivatives

Compound IDDerivative Structure (Modification at 7-amino)Target KinaseIC50 (nM)
AMC-001 N-(phenyl)acetamideKinase A150
AMC-002 N-(4-fluorophenyl)acetamideKinase A75
AMC-003 N-(pyridin-2-yl)acetamideKinase A200
AMC-004 N-(phenyl)methanesulfonamideKinase B500
AMC-005 N-(4-chlorophenyl)methanesulfonamideKinase B250

This table presents hypothetical data to illustrate the type of results that would be generated.

2.2. Inflammation: Modulation of Inflammatory Pathways

Indole derivatives have shown significant anti-inflammatory properties. For instance, the related compound 7-hydroxyl-1-methylindole-3-acetonitrile has been shown to suppress the production of pro-inflammatory mediators like PGE2 and nitric oxide in macrophages.[2] This is achieved by inhibiting the mRNA stability of microsomal prostaglandin E synthase-1 (mPGES-1) and suppressing the NF-κB signaling pathway.[2]

  • NF-κB Signaling Pathway in Inflammation

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcribes

Caption: Simplified NF-κB signaling pathway in inflammation.

Table 2: Illustrative Anti-inflammatory Activity Data for Hypothetical Derivatives

Compound IDDerivative Structure (Modification at 7-amino)Inhibition of NO Production (IC50, µM) in LPS-stimulated RAW 264.7 cellsInhibition of TNF-α Release (IC50, µM) in LPS-stimulated RAW 264.7 cells
AMC-101 N-acetyl> 50> 50
AMC-102 N-benzoyl25.330.1
AMC-103 N-(pyridin-3-yl)carbonyl15.818.5
AMC-104 N-(furan-2-yl)carbonyl12.114.7

This table presents hypothetical data to illustrate the type of results that would be generated.

Experimental Protocols

3.1. General Protocol for the Synthesis of 7-Amido-4-methyl-1H-indole-3-carbonitrile Derivatives

This protocol describes a general method for the acylation of the 7-amino group of the title compound.

  • Workflow for Derivative Synthesis

G A This compound B Dissolve in anhydrous solvent (e.g., DCM, DMF) A->B C Add base (e.g., triethylamine, pyridine) B->C D Add acylating agent (e.g., acyl chloride, anhydride) C->D E Stir at room temperature D->E F Reaction monitoring by TLC E->F G Work-up and purification (e.g., extraction, chromatography) F->G Reaction complete H Characterization (NMR, MS) G->H

Caption: A typical workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (Et3N) or pyridine

  • Acyl chloride or anhydride of choice (e.g., benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 7-amido derivative.

  • Characterize the final product by NMR and mass spectrometry.

3.2. Protocol for In Vitro Kinase Inhibition Assay (Illustrative Example)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase using a luminescence-based assay.

Materials:

  • Recombinant protein kinase

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multilabel plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the substrate peptide.

  • Add the serially diluted inhibitor compounds to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.3. Protocol for Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of compounds by measuring their effect on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized inhibitor compounds dissolved in DMSO

  • Griess Reagent System

  • 96-well cell culture plates

  • Cell culture incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's protocol. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percent inhibition of NO production for each compound concentration compared to the LPS-only control.

  • Determine the IC50 value for NO inhibition.

  • A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cell death.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel drug candidates. Its structural features are amenable to a wide range of chemical modifications, enabling the exploration of structure-activity relationships for various biological targets. The provided application notes and protocols offer a framework for researchers to utilize this scaffold in hit-to-lead campaigns, particularly in the fields of oncology and inflammation. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 7-amino-4-methyl-1H-indole-3-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific scaffold, 7-amino-4-methyl-1H-indole-3-carbonitrile, presents a versatile starting material for the synthesis of diverse compound libraries for biological screening. The presence of a reactive primary amino group at the 7-position allows for a variety of derivatization strategies, including acylation, sulfonylation, and urea formation. These modifications can significantly modulate the physicochemical and pharmacological properties of the parent molecule, leading to the discovery of novel therapeutic agents.

These application notes provide a comprehensive guide to the derivatization of this compound and subsequent biological evaluation of its derivatives for potential anticancer and antimicrobial activities. Due to a lack of publicly available data on the biological activity of derivatives of this specific scaffold, the quantitative data presented herein is based on structurally related 7-aminoindole and 7-azaindole analogs and should be considered illustrative examples.

Derivatization Strategies

The primary amino group at the 7-position of this compound is the key functional handle for derivatization. The following sections outline general protocols for the synthesis of amide, sulfonamide, and urea derivatives.

Experimental Workflow for Derivatization

Derivatization Workflow start 7-amino-4-methyl-1H- indole-3-carbonitrile reaction Reaction in appropriate solvent (e.g., DCM, THF, DMF) start->reaction reagents Acyl Chloride / Sulfonyl Chloride / Isocyanate reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization derivatives Amide / Sulfonamide / Urea Derivatives characterization->derivatives

Caption: General workflow for the derivatization of this compound.

Protocol 1: Synthesis of 7-Acylamino-4-methyl-1H-indole-3-carbonitrile Derivatives (Amides)

This protocol describes the acylation of the 7-amino group using an acyl chloride.

Materials:

  • This compound

  • Desired acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of 7-Sulfonylamino-4-methyl-1H-indole-3-carbonitrile Derivatives (Sulfonamides)

This protocol outlines the sulfonylation of the 7-amino group using a sulfonyl chloride.

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous pyridine or DCM

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Add a catalytic amount of DMAP.

  • Add the desired sulfonyl chloride (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 6-24 hours at room temperature or with gentle heating, monitoring by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

  • Characterize the final product by spectroscopic methods.

Protocol 3: Synthesis of 7-Ureido-4-methyl-1H-indole-3-carbonitrile Derivatives (Ureas)

This protocol details the formation of urea derivatives by reacting the 7-amino group with an isocyanate.

Materials:

  • This compound

  • Desired isocyanate (e.g., phenyl isocyanate)

  • Anhydrous THF or DMF

  • Hexane or diethyl ether for precipitation

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the desired isocyanate (1.05 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect it by filtration, wash with cold THF or hexane, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with hexane or diethyl ether to induce precipitation.

  • Collect the solid product by filtration and dry.

  • Further purification can be achieved by recrystallization if necessary.

  • Confirm the structure of the synthesized urea derivative using NMR and Mass Spectrometry.

Biological Screening Protocols

The synthesized derivatives can be screened for their potential biological activities, such as anticancer and antimicrobial effects.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment Treat with varying concentrations of derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance analysis Calculate IC50 values absorbance->analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Compounds: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary (Illustrative Examples)

Table 1: Illustrative Anticancer Activity of Related Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference
7-AIDHeLa16.96Doxorubicin[5][6]
7-AIDMCF-714.12Doxorubicin[5][6]
7-AIDMDA-MB-23112.69Doxorubicin[5][6]
Pyrazole-Indole 7aHepG26.1Doxorubicin[7]
Pyrazole-Indole 7bHepG27.9Doxorubicin[7]

7-AID: {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (a 7-azaindole derivative) Pyrazole-Indole hybrids 7a and 7b are complex indole derivatives.

Table 2: Illustrative Antimicrobial Activity of Related Indole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundReference
Indole-Triazole 3dS. aureus6.25Ciprofloxacin[3]
Indole-Triazole 3dMRSA<3.125Ciprofloxacin[3]
Indole-Thiadiazole 2hS. aureus6.25Ciprofloxacin[3]
Aminoguanidine-Indole 4PK. pneumoniae4Colistin

Indole-Triazole and Indole-Thiadiazole derivatives are based on an indole-3-acetic acid hydrazide core. Aminoguanidine-Indole 4P is a complex indole derivative.

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be targeted by biologically active derivatives of this compound, based on the known mechanisms of action of other indole-based compounds.

EGFR Signaling Pathway in Cancer

Many indole derivatives are known to inhibit protein kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Indole Derivative (Potential Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition by indole derivatives.

Intrinsic Apoptosis Pathway

Induction of apoptosis is a common mechanism of action for anticancer agents.

Apoptosis Pathway Stimulus Cellular Stress (e.g., Drug Treatment) Bax_Bak Bax/Bak (Pro-apoptotic) Stimulus->Bax_Bak Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Indole_Derivative Indole Derivative Indole_Derivative->Bcl2 Indole_Derivative->Bax_Bak

Caption: Intrinsic apoptosis pathway potentially activated by indole derivatives.

Bacterial Cell Wall Synthesis Pathway

A common target for antimicrobial agents is the bacterial cell wall synthesis pathway.

Bacterial Cell Wall Synthesis Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM) Lipid_I Lipid I Synthesis Precursors->Lipid_I Lipid_II Lipid II Synthesis Lipid_I->Lipid_II Translocation Translocation across membrane Lipid_II->Translocation Polymerization Glycan Chain Polymerization (Transglycosylation) Translocation->Polymerization Crosslinking Peptide Cross-linking (Transpeptidation) Polymerization->Crosslinking Cell_Wall Stable Peptidoglycan Cell Wall Crosslinking->Cell_Wall Inhibitor Indole Derivative (Potential Inhibitor) Inhibitor->Crosslinking

Caption: Key steps in bacterial cell wall synthesis as a potential antimicrobial target.

References

Application Notes and Protocols for 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and experimental protocols for 7-amino-4-methyl-1H-indole-3-carbonitrile, a heterocyclic compound with potential applications in drug discovery, particularly in the fields of oncology and inflammation. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of 1H-indole-3-carbonitrile are under investigation as potent inhibitors of various protein kinases.

Compound Overview

This compound is a versatile chemical intermediate. The presence of a reactive amino group and a nitrile moiety makes it an ideal starting material for the synthesis of a diverse library of compounds. The indole core itself is a key pharmacophore that can interact with the ATP-binding pocket of protein kinases.

Chemical Properties

PropertyValue
CAS Number 289483-87-0
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
Appearance Off-white to yellow solid
Purity >95% (typical)
Solubility Soluble in DMSO and DMF

Synthesis Protocol

A general and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro-indole precursor.

Protocol: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 4-methyl-7-nitro-1H-indole-3-carbonitrile.

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • tert-Butyl methyl ether (MTBE)

  • Hexane

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Suspend 12.6 g (62.6 mmol) of 3-cyano-4-methyl-7-nitro-1H-indole in a mixture of 100 mL of tetrahydrofuran and 100 mL of methanol in a suitable hydrogenation vessel.

  • Add 430 mg (1.87 mmol) of platinum(IV) oxide to the suspension.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 3 atm with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of Celite.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and concentrate to dryness using a rotary evaporator.

  • To the resulting residue, add a mixture of tert-butyl methyl ether and hexane to precipitate the product.

  • Collect the precipitated crystals by filtration, wash with hexane, and dry under vacuum to yield this compound.

Expected Yield:

  • Approximately 10.7 g (99.8% yield).

Characterization:

  • ¹H-NMR (DMSO-d₆): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-methyl-7-nitro-1H-indole-3-carbonitrile 4-methyl-7-nitro-1H-indole-3-carbonitrile Hydrogenation Hydrogenation 4-methyl-7-nitro-1H-indole-3-carbonitrile->Hydrogenation PtO2, H2 (3 atm) THF/MeOH, RT This compound This compound Hydrogenation->this compound 1. Filtration 2. Concentration 3. Precipitation

Synthetic workflow for this compound.

Application in Kinase Inhibition Assays

The 1H-indole-3-carbonitrile scaffold is a key component of several developmental kinase inhibitors. This compound can be used as a core structure for the synthesis of Tropomyosin Receptor Kinase (TRK) or Cyclin-Dependent Kinase 9 (CDK9) inhibitors. Below are example protocols for in vitro kinase assays.

Protocol: In Vitro TRK Kinase Inhibition Assay

This protocol describes a luminescent-based assay to measure the inhibition of TRK kinase activity.

Materials:

  • Recombinant human TrkA, TrkB, or TrkC kinase

  • ATP

  • Appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (or its derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to achieve a 4x final concentration.

  • Reaction Setup: To the wells of a microplate, add 2.5 µL of the 4x compound solution (or DMSO for control wells).

  • Add 2.5 µL of 4x recombinant TRK enzyme solution to each well.

  • Initiate Kinase Reaction: Add 5 µL of a 2x solution of the peptide substrate and ATP.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction and Detect ADP: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

G start Prepare Reagents (Compound, Enzyme, Substrate, ATP) dispense Dispense Compound/DMSO and Enzyme to Plate start->dispense initiate Initiate Reaction with Substrate/ATP Mix dispense->initiate incubate1 Incubate at RT (60 min) initiate->incubate1 stop_deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->stop_deplete incubate2 Incubate at RT (40 min) stop_deplete->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate at RT (30 min) detect->incubate3 read Read Luminescence incubate3->read analyze Calculate % Inhibition and IC50 read->analyze

Workflow for an in vitro TRK kinase inhibition assay.
Protocol: CDK9/Cyclin T1 Kinase Inhibition Assay

This protocol provides a method to assess the inhibitory effect of compounds on CDK9/Cyclin T1 activity.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • CDK7/9tide substrate

  • ATP

  • This compound (or its derivatives) dissolved in DMSO

  • Kinase assay buffer

  • TR-FRET based detection reagents (e.g., Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer)

  • Low-volume 384-well plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. Further dilute in assay buffer to a 4x final concentration.

  • Reaction Setup: Add 2.5 µL of the 4x compound solution or DMSO control to the wells of a 384-well plate.

  • Add 2.5 µL of 4x recombinant CDK9/Cyclin T1 enzyme solution.

  • Initiate Reaction: Add 5 µL of a 2x solution containing CDK7/9tide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Detection: Prepare a 3x detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET dilution buffer.

  • Add 5 µL of the 3x detection solution to each well to stop the reaction.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader.

  • Data Analysis: A decrease in the TR-FRET signal indicates kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Application in Cellular Assays

Indole derivatives have been shown to modulate signaling pathways such as the NF-κB pathway. A luciferase reporter assay can be used to determine the effect of this compound on NF-κB transcriptional activity in a cellular context.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • NF-κB activator (e.g., TNFα)

  • Luciferase assay system (including cell lysis buffer and luciferase substrate)

  • Opaque, white 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 30,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or DMSO control.

  • Pre-incubate the cells with the compound for 1 hour.

  • Stimulation: Add an NF-κB activator (e.g., TNFα at a final concentration of 10 ng/mL) to the appropriate wells. Include unstimulated controls.

  • Incubate for 6-24 hours.

  • Cell Lysis: Remove the medium and add 100 µL of 1x cell lysis buffer to each well.

  • Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Luciferase Assay: Transfer 10 µL of the cell lysate from each well to a new opaque 96-well plate.

  • Add 50 µL of the luciferase assay reagent to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activation.

G cluster_pathway NF-κB Signaling Pathway TNFα TNFα TNFR TNFR TNFα->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Luciferase Gene Luciferase Gene (NF-κB Response Element) Nucleus->Luciferase Gene binds to Luciferase Luciferase Protein Luciferase Gene->Luciferase Inhibitor 7-amino-4-methyl- 1H-indole-3-carbonitrile Inhibitor->IKK Complex inhibits?

Potential mechanism of action in an NF-κB reporter assay.

Data Presentation

The following table templates are provided for researchers to record and present their experimental data.

Table 1: In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
This compoundTRKAEnter data
This compoundTRKBEnter data
This compoundTRKCEnter data
This compoundCDK9/Cyclin T1Enter data
Positive Controle.g., StaurosporineEnter data

Table 2: Cellular Assay Data

CompoundAssay TypeCell LineIC₅₀ / EC₅₀ (µM)
This compoundNF-κB InhibitionHEK293Enter data
Positive Controle.g., Bay 11-7082HEK293Enter data

Scale-Up Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocols are designed to be scalable and efficient, with a focus on providing practical guidance for researchers in both academic and industrial settings.

Application Notes

This compound and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the indole scaffold in biologically active molecules. The 3-cyanoindole moiety is a key structural feature in a variety of compounds with therapeutic potential[1]. While specific applications of this particular molecule are still under investigation, it is commercially available as a screening compound for oncology and anti-inflammatory research.

The broader class of substituted indoles has demonstrated a wide range of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Properties: Various 3-substituted indole derivatives have shown potential as anti-inflammatory and analgesic agents[2].

  • Anticancer and Kinase Inhibitory Activity: Indole derivatives have been investigated for their anticancer properties and as inhibitors of protein kinases, such as c-Src kinase[3][4].

  • Antitubercular Potential: The closely related compound, 1H-indole-3-carbonitrile, has been identified as a ligand for Mycobacterium tuberculosis ArgB, suggesting that derivatives of this scaffold could be explored for the development of new antitubercular agents[5].

The 7-amino and 4-methyl substitutions on the indole ring of the target compound provide opportunities for further chemical modification and the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.

Synthetic Pathway Overview

The recommended synthetic route for the scale-up production of this compound is a three-step process commencing from 4-methyl-1H-indole. The key steps involve the introduction of the nitrile group at the 3-position, followed by nitration at the 7-position, and concluding with the reduction of the nitro group to the desired amine.

Synthetic_Pathway A 4-Methyl-1H-indole B 4-Methyl-1H-indole-3-carbonitrile A->B Cyanation C 4-Methyl-7-nitro-1H-indole-3-carbonitrile B->C Nitration D This compound C->D Hydrogenation

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1H-indole-3-carbonitrile

This protocol is adapted from a general procedure for the synthesis of indole-3-carbonitrile[6].

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Scale-dependent)Moles (Scale-dependent)
4-Methyl-1H-indole-3-carboxaldehyde159.181.0 eq-
Diammonium hydrogen phosphate132.065.4 eq-
1-Nitropropane89.0934.3 eq-
Glacial Acetic Acid60.05--

Procedure:

  • A mixture of 4-methyl-1H-indole-3-carboxaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is heated to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the volatile reactants and solvent are removed under reduced pressure.

  • An excess of water is added to the residue to precipitate the crude product.

  • The crude 4-methyl-1H-indole-3-carbonitrile is collected by filtration and dried under reduced pressure.

  • The product can be further purified by recrystallization from a suitable solvent system such as acetone-hexane.

Step 2: Synthesis of 4-Methyl-7-nitro-1H-indole-3-carbonitrile

This protocol is based on the general principles of indole nitration[7][8]. Careful optimization of reaction conditions is necessary to favor the formation of the 7-nitro isomer.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Scale-dependent)Moles (Scale-dependent)
4-Methyl-1H-indole-3-carbonitrile156.191.0 eq-
Concentrated Nitric Acid (70%)63.011.1 eq-
Concentrated Sulfuric Acid (98%)98.08Catalytic amount-
Dichloromethane (DCM)84.93--

Procedure:

  • Dissolve 4-methyl-1H-indole-3-carbonitrile in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to a small amount of concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the indole solution, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product will be a mixture of isomers.

  • Purify the desired 4-methyl-7-nitro-1H-indole-3-carbonitrile (CAS: 289483-82-5) from the isomeric mixture using column chromatography on silica gel.

Step 3: Scale-Up Synthesis of this compound

This high-yield protocol is based on a literature procedure for the reduction of the corresponding nitro compound[9].

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Scale-dependent)Moles (Scale-dependent)
4-Methyl-7-nitro-1H-indole-3-carbonitrile201.181.0 eq-
Platinum (IV) oxide (PtO₂)227.080.03 eq-
Tetrahydrofuran (THF)72.11--
Methanol (MeOH)32.04--
Hydrogen Gas (H₂)2.02Excess-

Reaction Parameters:

ParameterValue
TemperatureRoom Temperature
Hydrogen Pressure3 atm
Reported Yield 99.8% [9]

Procedure:

Hydrogenation_Workflow A Suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile in THF/Methanol B Add Platinum Oxide Catalyst A->B C Pressurize with Hydrogen (3 atm) B->C D Stir at Room Temperature C->D E Monitor Reaction Completion (TLC/HPLC) D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Precipitate and Collect Product G->H I Dry the Final Product H->I

Caption: Experimental workflow for the hydrogenation step.

  • Suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile in a 1:1 mixture of tetrahydrofuran and methanol in a suitable hydrogenation vessel.

  • Add platinum (IV) oxide as the catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 3 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for the complete consumption of the starting material by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of celite. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • To the residue, add a mixed solvent of tert-butyl methyl ether and hexane to precipitate the product.

  • Collect the crystalline this compound by filtration and dry under vacuum.

Alternative Reduction Method: Catalytic Transfer Hydrogenation

For laboratories not equipped for high-pressure hydrogenation, catalytic transfer hydrogenation offers a viable alternative. This method typically employs a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst[10][11][12].

Key Features:

  • Hydrogen Source: Ammonium formate is a common, easy-to-handle hydrogen donor.

  • Catalyst: 5-10% Palladium on carbon is typically used.

  • Solvent: Protic solvents like methanol or ethanol are often employed.

  • Conditions: The reaction is usually carried out at reflux temperature under an inert atmosphere.

This method avoids the need for specialized high-pressure equipment but may require careful optimization of the reaction conditions to achieve high yields.

Scale-Up Considerations

Scaling up the synthesis of this compound, particularly the hydrogenation step, requires careful consideration of several factors:

  • Safety: The hydrogenation of aromatic nitro compounds can be exothermic and may involve the formation of unstable hydroxylamine intermediates. These intermediates can decompose, leading to uncontrolled temperature increases[13]. Proper temperature control and monitoring are crucial during scale-up.

  • Mass Transfer: In a heterogeneous catalytic hydrogenation, efficient mixing is essential to ensure good contact between the substrate, hydrogen gas, and the catalyst. Inadequate agitation can lead to slower reaction rates and the accumulation of hazardous intermediates[14].

  • Catalyst Loading and Activity: The catalyst loading may need to be optimized for larger-scale reactions. Catalyst deactivation can also be a factor, and the potential for catalyst recycling should be evaluated for cost-effectiveness.

  • Heat Transfer: The exothermicity of the reaction needs to be managed effectively. The surface-area-to-volume ratio decreases as the reactor size increases, which can make heat dissipation more challenging. A well-designed cooling system is essential.

  • Continuous Flow Hydrogenation: For industrial-scale production, continuous flow reactors can offer significant advantages in terms of safety, efficiency, and control over reaction parameters compared to batch processes[14].

By carefully considering these factors and implementing robust process controls, the synthesis of this compound can be safely and efficiently scaled to meet the demands of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: A practical and efficient method involves a two-step process starting from a substituted pyrrole-3-carboxaldehyde. The first step is a three-component Wittig reaction to form a predominantly E-alkene. This intermediate then undergoes an intramolecular Houben-Hoesch reaction mediated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to yield the final 7-aminoindole product.[1][2]

Q2: Why is the Wittig reaction performed as a three-component reaction in this synthesis?

A2: The three-component approach, using a pyrrole-3-carboxaldehyde, fumaronitrile, and a trialkylphosphine, allows for the in situ generation of the phosphonium ylide. This is achieved through the addition of the phosphine to fumaronitrile, followed by a prototropic rearrangement to the thermodynamically favored ylide, which then reacts with the aldehyde.[1][2]

Q3: What is the role of BF₃·OEt₂ in the cyclization step?

A3: BF₃·OEt₂ acts as a Lewis acid to facilitate the intramolecular Houben-Hoesch reaction. It activates the nitrile group of the alkene intermediate, making it more electrophilic and promoting the cyclization onto the electron-rich pyrrole ring to form the indole structure.[1][2]

Q4: Can other Lewis acids be used for the cyclization?

A4: While other Lewis acids can be tested, BF₃·OEt₂ has been shown to be effective for this specific transformation. Initial trials with catalytic amounts of BF₃·OEt₂ may result in stoichiometric yields, likely due to the product chelating with the Lewis acid and preventing catalytic turnover. Therefore, a stoichiometric excess of BF₃·OEt₂ is often required for optimal results.[3]

Troubleshooting Guide

Issue 1: Low Yield in the Wittig Reaction Step
Possible Cause Recommended Solution
Suboptimal Phosphine Reagent Triethylphosphine (PEt₃) has been shown to be effective. If using other phosphines like triphenylphosphine (PPh₃), the reaction may be sluggish or incomplete. It is recommended to use PEt₃ for this specific transformation.
Incorrect Reaction Temperature The reaction temperature influences the rate and efficiency. An optimized temperature of 65 °C has been reported for similar substrates.[3] Lower temperatures may lead to incomplete conversion, while higher temperatures could promote side reactions.
Electron-Withdrawing Groups on the Pyrrole Ring Pyrrole substrates with strong electron-withdrawing groups at the α-position can exhibit slower conversion rates.[3] For such substrates, consider increasing the reaction time and monitoring the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Poor Quality of Reagents or Solvents Ensure that all reagents, especially the phosphine and fumaronitrile, are of high purity. Use anhydrous solvents to prevent unwanted side reactions.
Issue 2: Low Yield in the Cyclization (Houben-Hoesch) Step
Possible Cause Recommended Solution
Insufficient Amount of Lewis Acid As the 7-aminoindole product can chelate with the Lewis acid, a catalytic amount of BF₃·OEt₂ may not be sufficient.[3] Using a stoichiometric excess (e.g., 2.5 equivalents) is recommended to drive the reaction to completion.
Inappropriate Solvent The choice of solvent is critical. Ethereal solvents like Tetrahydrofuran (THF) can coordinate with the Lewis acid, rendering it inactive.[3] A non-coordinating solvent such as 1,2-dichloroethane (DCE) is preferred.
Suboptimal Reaction Temperature The cyclization requires elevated temperatures to proceed efficiently. A reaction temperature of 90 °C has been found to be optimal for similar substrates.[3] Ensure the reaction mixture reaches and maintains this temperature for the recommended duration (e.g., 12 hours).
Electron-Deficient Pyrrole Precursor Pyrrole precursors that are more electron-deficient tend to give lower yields in this electrophilic aromatic substitution reaction.[3] While optimizing conditions can help, very electron-poor substrates may inherently produce lower yields.
Presence of Water Water will react with the Lewis acid and quench the reaction. Ensure that the starting materials and solvent are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimized conditions for the key reaction steps based on analogous syntheses.

Table 1: Optimization of the Wittig Reaction

Entry Phosphine Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio
1 PPh₃ THF 25 12 <10 -
2 PEt₃ THF 25 12 90 3:1
3 PEt₃ THF 65 3 96 3:1

| 4 | PEt₃ | CH₂Cl₂ | 40 | 3 | 95 | 3:1 |

Data adapted from a study on analogous pyrrole-3-carboxaldehydes.[3]

Table 2: Optimization of the Cyclization Reaction

Entry Lewis Acid (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 BF₃·OEt₂ (0.1) DCE 90 12 <10
2 BF₃·OEt₂ (2.5) THF 90 12 No Reaction
3 BF₃·OEt₂ (2.5) DCE 60 12 50

| 4 | BF₃·OEt₂ (2.5) | DCE | 90 | 12 | >90 |

Data adapted from a study on analogous alkene precursors.[3]

Experimental Protocols

Protocol 1: Synthesis of the Alkene Intermediate via Wittig Reaction

This protocol is a representative procedure based on the optimized conditions for analogous substrates.[3]

  • To a solution of 4-methyl-1H-pyrrole-3-carboxaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF), add fumaronitrile (1.1 equivalents).

  • Add triethylphosphine (PEt₃, 1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene intermediate.

Protocol 2: Synthesis of this compound via Intramolecular Cyclization

This protocol is a representative procedure based on the optimized conditions for analogous substrates.[3]

  • Dissolve the alkene intermediate (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).

  • Add boron trifluoride etherate (BF₃·OEt₂, 2.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

SynthesisWorkflow Start 4-methyl-1H-pyrrole- 3-carboxaldehyde Step1 Step 1: Wittig Reaction Start->Step1 Reagents_Wittig Fumaronitrile Triethylphosphine (PEt₃) THF, 65°C Reagents_Wittig->Step1 Intermediate Alkene Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Houben-Hoesch Cyclization Intermediate->Step2 Reagents_Cyclization BF₃·OEt₂ (2.5 equiv.) DCE, 90°C Reagents_Cyclization->Step2 Product 7-amino-4-methyl- 1H-indole-3-carbonitrile Step2->Product

Caption: Overall synthetic workflow for this compound.

TroubleshootingYield Start Low Product Yield CheckStep Which step has low yield? Start->CheckStep Wittig Wittig Reaction CheckStep->Wittig Step 1 Cyclization Cyclization CheckStep->Cyclization Step 2 WittigCause1 Suboptimal Phosphine? Wittig->WittigCause1 WittigCause2 Incorrect Temperature? Wittig->WittigCause2 WittigCause3 EWG on Pyrrole? Wittig->WittigCause3 WittigSolution1 Use PEt₃ WittigCause1->WittigSolution1 WittigSolution2 Set to 65°C WittigCause2->WittigSolution2 WittigSolution3 Increase Reaction Time WittigCause3->WittigSolution3 CyclizationCause1 Insufficient Lewis Acid? Cyclization->CyclizationCause1 CyclizationCause2 Wrong Solvent? Cyclization->CyclizationCause2 CyclizationCause3 Temperature Too Low? Cyclization->CyclizationCause3 CyclizationSolution1 Use 2.5 eq. BF₃·OEt₂ CyclizationCause1->CyclizationSolution1 CyclizationSolution2 Use DCE, not THF CyclizationCause2->CyclizationSolution2 CyclizationSolution3 Set to 90°C CyclizationCause3->CyclizationSolution3

Caption: Troubleshooting logic for optimizing reaction yield.

References

Technical Support Center: Synthesis of Substituted Indole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted indole-3-carbonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of substituted indole-3-carbonitriles?

Low yields are a frequent issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[1]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants can significantly impact the yield. For instance, in the synthesis from an indole-3-carboxaldehyde precursor, using a sufficient excess of the cyanide source (e.g., around 10 molar equivalents of sodium cyanide) is critical to drive the reaction to completion.[1]

  • Moisture Contamination: Many reagents used in these syntheses are sensitive to moisture. The presence of water can lead to unwanted side reactions and decomposition of starting materials and products. It is essential to use anhydrous solvents and ensure all glassware is thoroughly dried.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction, especially when using formamide as a solvent, is the formation of N-(indol-3-yl)methylformamide.[1]

  • Steric Hindrance: Bulky substituents on the indole ring or the aldehyde can hinder the reaction, leading to lower yields and requiring longer reaction times.[2]

Q2: I am observing a significant side product in my reaction. How can I identify and minimize it?

A common byproduct in the one-pot synthesis from indole-3-carboxaldehydes using sodium borohydride and sodium cyanide in a methanol/formamide solvent system is the corresponding N-(indol-3-yl)methylformamide.[1][3]

  • Identification: This side product can be identified using standard analytical techniques such as NMR and mass spectrometry. On a TLC plate, it will likely have a different Rf value than the desired nitrile.

  • Minimization: The formation of this byproduct can be suppressed by optimizing the solvent system. A 1:1 mixture of methanol and formamide has been shown to improve the yield of the desired indole-3-acetonitrile while minimizing the formamide adduct.[1][3] Additionally, careful control of the reaction temperature and time can help favor the formation of the nitrile.

Q3: What are the best practices for purifying substituted indole-3-carbonitriles?

Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Column Chromatography: This is a widely used technique for purifying indole-3-carbonitriles. A silica gel stationary phase is common, with an eluent system typically consisting of a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or methanol.[1][4] For instance, a mixture of chloroform and methanol is often effective.[1]

  • Recrystallization: This method can yield high-purity products. Common solvents for recrystallization include methanol, or a mixture of acetone and hexane.[1][5]

  • Sublimation: For some indole-3-carbonitriles, sublimation under reduced pressure can be a highly effective purification method to obtain very pure material.[5]

Q4: Are there any stability concerns with indole-3-carbonitriles during synthesis and workup?

Yes, the indole nucleus and the nitrile group can be sensitive to certain conditions.

  • Acid Sensitivity: The indole ring is susceptible to dimerization and polymerization under strong acidic conditions.[6] It is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic workup conditions, particularly with extended reaction times or high temperatures. Prompt and mild workup procedures are recommended.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield is significantly lower than reported in the literature.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Reaction Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature.[1]
Poor Reagent Quality Ensure the purity of starting materials and reagents. Use freshly distilled solvents and high-quality reagents.
Suboptimal Reagent Stoichiometry Carefully check the molar ratios of your reactants. For cyanation reactions, an excess of the cyanide source is often necessary.[1]
Presence of Moisture Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are particularly moisture-sensitive.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.

G start Low Product Yield check_tlc Monitor reaction by TLC. Is starting material consumed? start->check_tlc extend_reaction Extend reaction time or increase temperature. check_tlc->extend_reaction No check_reagents Check reagent stoichiometry and purity. Use anhydrous conditions. check_tlc->check_reagents Yes extend_reaction->check_tlc optimize_conditions Optimize reaction conditions (solvent, temp.). check_reagents->optimize_conditions success Improved Yield optimize_conditions->success failure Persistent Low Yield optimize_conditions->failure

Issue 2: Formation of N-(indol-3-yl)methylformamide Side Product

Symptoms:

  • Presence of an additional spot on the TLC plate.

  • NMR spectrum of the crude product shows signals corresponding to a formamide group.

Possible Causes and Solutions:

Possible Cause Solution
Use of Formamide as Solvent This side product is common when formamide is used as a solvent in the one-pot synthesis from indole-3-carboxaldehyde.[1]
Reaction Conditions The reaction conditions may favor the formation of the formamide adduct over the desired nitrile.

Optimization Strategy:

  • Solvent System: Employ a mixed solvent system. A 1:1 (v/v) mixture of methanol and formamide has been shown to significantly increase the yield of the desired indole-3-acetonitrile and reduce the formation of the N-formyl byproduct.[1][3]

  • Reaction Time and Temperature: Optimize the reaction time and temperature to favor the cyanation reaction.

G aldehyde Indole-3-carboxaldehyde intermediate Intermediate (Indole-3-methanol) aldehyde->intermediate NaBH4 nitrile Indole-3-carbonitrile (Desired Product) intermediate->nitrile NaCN side_product N-(indol-3-yl)methylformamide (Side Product) intermediate->side_product Formamide (Solvent)

Experimental Protocols

Protocol 1: One-Step Synthesis of Substituted Indole-3-acetonitriles from Indole-3-carboxaldehydes

This protocol is adapted from the work of Somei and colleagues.[3]

Materials:

  • Substituted Indole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH), anhydrous

  • Formamide (NH₂CHO), anhydrous

Procedure:

  • To a solution of the substituted indole-3-carboxaldehyde (1.0 mmol) in a 1:1 mixture of anhydrous methanol (8 mL) and anhydrous formamide (8 mL), add sodium borohydride (1.3 mmol) in portions at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanide (10.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 5-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add brine.

  • Extract the product with a suitable organic solvent (e.g., a 5:95 mixture of methanol and chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde via Dehydration

This protocol is adapted from a procedure in Organic Syntheses.[5]

Materials:

  • Indole-3-carboxaldehyde

  • Diammonium hydrogen phosphate

  • 1-Nitropropane

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine indole-3-carboxaldehyde (0.0099 mol), diammonium hydrogen phosphate (0.053 mol), 1-nitropropane (30 mL), and glacial acetic acid (10 mL).

  • Reflux the mixture for 12.5 hours. The color of the mixture will change from pale yellow to dark red.

  • Remove the volatile components under reduced pressure.

  • Add an excess of water to the dark residue to precipitate the crude product.

  • Collect the precipitate by filtration and dry under reduced pressure.

  • Purify the crude indole-3-carbonitrile by recrystallization from an acetone-hexane mixture, using activated carbon for decolorization if necessary.

Quantitative Data

The following table summarizes the yields of various substituted indole-3-acetonitriles synthesized from their corresponding indole-3-carboxaldehydes using a one-pot method with NaBH₄ and NaCN in a 1:1 MeOH-NH₂CHO solvent system.

Substituent on Indole Ring Product (Indole-3-acetonitrile) Yield (%) Side Product (N-formyl) Yield (%)
4-Nitro4-Nitroindole-3-acetonitrile889
4-Phenyl4-Phenylindole-3-acetonitrile895
4-Iodo4-Iodoindole-3-acetonitrile857
4-Methoxy4-Methoxyindole-3-acetonitrile915
4-Benzyloxy4-Benzyloxyindole-3-acetonitrile924
UnsubstitutedIndole-3-acetonitrile954

Data adapted from Somei et al.[3]

References

Technical Support Center: Purification of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-amino-4-methyl-1H-indole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a general purification strategy for this compound after synthesis?

A straightforward and high-yielding method involves precipitation. After the synthetic reaction is complete and the catalyst has been removed by filtration, the filtrate can be concentrated to dryness. The resulting residue is then treated with a mixed solvent system of tert-butyl methyl ether and hexane. The precipitated crystals of this compound can then be collected by filtration, reportedly yielding a purity of up to 99.8%.[1]

Q2: My compound is not pure enough after precipitation/crystallization. What are my options?

If impurities persist, column chromatography is the next logical step. Given the presence of an amino group and a nitrile group, this compound is a polar molecule. Therefore, several chromatographic techniques can be considered:

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase like silica gel with a non-polar mobile phase.[2]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent option for highly polar compounds that have poor retention on reversed-phase columns. HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent.[2]

Q3: How do I choose the right solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is soluble at high temperatures but insoluble at low temperatures. For polar compounds like this, you might consider polar solvents such as ethanol, methanol, or acetone, potentially in combination with an anti-solvent like water or a non-polar solvent like hexane to induce precipitation. A good starting point is to test the solubility of a small amount of your crude product in various solvents.

Q4: My purified this compound is colored. Is this a problem?

The presence of color does not necessarily indicate impurity. However, it can be due to oxidized byproducts. The purity should be verified using analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or NMR.

Troubleshooting Guides

Issue 1: Low Yield During Recrystallization
Symptom Possible Cause Solution
No crystals form upon cooling.The compound is too soluble in the chosen solvent. The solution is not concentrated enough.- Try a different solvent or solvent system where the compound is less soluble at cooler temperatures. - Concentrate the solution by evaporating some of the solvent.
The compound "oils out" instead of crystallizing.The solvent may be too nonpolar for a highly polar compound. The solution is supersaturated. Impurities are inhibiting crystal formation.- Use a more polar solvent or a different solvent mixture. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Consider a preliminary purification step like column chromatography to remove impurities.[2]
Low recovery of crystals.The compound has significant solubility even in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Allow for a longer cooling period at a lower temperature (e.g., in an ice bath or refrigerator).
Issue 2: Problems with Column Chromatography
Symptom Possible Cause Solution
(Normal-Phase) Peak tailing for the product.Strong interaction between the basic amino group and acidic silanol groups on the silica gel surface.- Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to mask the active silanol sites. - Use a high-purity, end-capped silica gel column which has fewer free silanol groups.[2]
(Reversed-Phase) Poor retention, product elutes in the void volume.The compound is too polar for the non-polar stationary phase.- Switch to a more suitable chromatography mode like HILIC, which is designed for polar compounds.
Multiple spots are observed on TLC, but they co-elute from the column.The chosen mobile phase does not have sufficient selectivity to separate the compounds.- Optimize the solvent system by testing different solvent combinations and ratios using TLC. - Consider using a different stationary phase (e.g., alumina instead of silica gel).

Data Presentation

Table 1: Representative Purification Outcomes for Polar Indole Derivatives

Purification Technique Stationary Phase Typical Mobile Phase/Solvent Representative Purity (%) Representative Recovery (%)
RecrystallizationN/AEthanol/Water>9970-90
Normal-Phase ChromatographySilica GelEthyl Acetate/Hexane with 0.1% Triethylamine>9860-85
Reversed-Phase HPLCC18Acetonitrile/Water with 0.1% Formic Acid>9950-80
HILICSilicaAcetonitrile/Water>9865-90

Note: This data is illustrative for polar indole derivatives and actual results may vary for this compound.

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Dissolution: Following the synthesis of this compound and filtration of the reaction catalyst, concentrate the filtrate under reduced pressure to obtain the crude product as a residue.

  • Precipitation: To the residue, add a mixed solvent of tert-butyl methyl ether and hexane.

  • Isolation: Stir or sonicate the suspension to ensure complete precipitation. Collect the precipitated crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold hexane and dry them under vacuum to yield the purified product.[1]

Protocol 2: General Protocol for Normal-Phase Column Chromatography
  • Stationary Phase and Column Packing: Use high-purity silica gel (230-400 mesh). Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).[2]

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., a gradient from 20% to 100% ethyl acetate in hexanes). To mitigate peak tailing, consider adding 0.1% triethylamine to the mobile phase.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Strategy for this compound start Crude Product precipitation Precipitation (tert-butyl methyl ether/hexane) start->precipitation purity_check1 Check Purity (TLC, HPLC, NMR) precipitation->purity_check1 pure_product Pure Product (>99%) purity_check1->pure_product Purity OK column_chromatography Column Chromatography purity_check1->column_chromatography Impure select_method Select Method column_chromatography->select_method normal_phase Normal-Phase (Silica) select_method->normal_phase General Purpose reversed_phase Reversed-Phase (C18) select_method->reversed_phase If less polar impurities hilic HILIC select_method->hilic If highly polar optimize_conditions Optimize Conditions (Solvent Gradient, Modifiers) normal_phase->optimize_conditions reversed_phase->optimize_conditions hilic->optimize_conditions purity_check2 Check Purity (TLC, HPLC, NMR) optimize_conditions->purity_check2 purity_check2->pure_product Purity OK purity_check2->optimize_conditions Impure

Caption: A workflow for selecting a purification strategy.

References

Technical Support Center: Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile. This guide focuses on identifying and mitigating the formation of common byproducts during the reaction sequence.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic steps for this compound and where are byproducts most likely to form?

The synthesis of this compound typically involves two key steps, both of which can generate impurities:

  • Nitration: The nitration of 4-methyl-1H-indole-3-carbonitrile to form the precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile. Byproducts are common in this electrophilic substitution step.

  • Reduction: The reduction of the nitro group of 4-methyl-7-nitro-1H-indole-3-carbonitrile to the corresponding amino group. Incomplete reactions or side reactions of intermediates can lead to several byproducts.

Q2: What are the common byproducts observed during the nitration of 4-methyl-1H-indole-3-carbonitrile?

During the nitration of the indole ring, several side products can be formed:

  • Dinitrated Indoles: Over-nitration can lead to the formation of dinitro-4-methyl-1H-indole-3-carbonitrile isomers. The most common positions for the second nitro group are C-5 and C-6.[1]

  • Other Regioisomers: While the C-7 position is the target, nitration can also occur at other positions on the benzene ring, such as C-5 or C-6, leading to a mixture of isomers.[1]

  • N-Nitrosoindoles: If nitrous acid is present (which can form from nitrite impurities), N-nitrosoindoles can be generated as byproducts.[1]

  • Polymerization Products: Indoles are susceptible to acid-catalyzed polymerization, especially in the presence of strong acids like sulfuric acid, leading to the formation of dark, tar-like, insoluble materials.[1]

Q3: What byproducts should I look for during the reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile?

The reduction of the nitro group is a critical step where several byproducts can arise:

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species, namely 4-methyl-7-nitroso-1H-indole-3-carbonitrile and 7-hydroxylamino-4-methyl-1H-indole-3-carbonitrile , may be present in the final product mixture.

  • Dimeric Byproducts: The nitroso and hydroxylamine intermediates can condense to form colored dimeric byproducts, such as azoxy and azo compounds. These are often responsible for yellow, orange, or red coloration of the product.

  • Hydrolysis of the Nitrile Group: If the workup conditions are strongly acidic or basic, the nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) group.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Issue 1: Low Yield and/or Presence of Tarry Byproducts in the Nitration Step
Symptom Potential Cause Recommended Solution
Dark, insoluble tar-like material formation.Acid-catalyzed polymerization of the indole starting material.[1]- Avoid using strong acids like sulfuric acid. - Employ milder, non-acidic nitrating agents such as acetyl nitrate or benzoyl nitrate.[1] - Perform the reaction at low temperatures (e.g., -20°C to 0°C) to minimize acid-catalyzed decomposition.[1]
Low yield of the desired 7-nitro isomer.Formation of multiple regioisomers (e.g., 5-nitro, 6-nitro).[1]- Use milder nitrating agents which tend to be more selective for C-7 nitration in substituted indoles. - Optimize reaction temperature; lower temperatures often favor a specific isomer.
Presence of dinitrated byproducts.Use of a highly reactive nitrating agent, an excess of the nitrating agent, or elevated reaction temperatures.[1]- Switch to a milder nitrating agent. - Carefully control the stoichiometry of the nitrating agent. - Maintain low reaction temperatures.[1]
Issue 2: Incomplete Reaction or Colored Impurities in the Reduction Step
Symptom Potential Cause Recommended Solution
Reaction stalls; starting nitro-indole remains.Inactive catalyst (for catalytic hydrogenation) or insufficient reducing agent.- For catalytic hydrogenation, use fresh, high-quality catalyst (e.g., Pd/C, PtO₂). - For metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl), ensure the metal is finely powdered and activated if necessary. - Use a sufficient excess of the reducing agent.
Product has a yellow, orange, or red color.Formation of azoxy and azo byproducts from the condensation of nitroso and hydroxylamine intermediates.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Increase the amount of reducing agent or the reaction time. - Optimize the reaction temperature; sometimes gentle heating is required.
Presence of more polar byproducts (by TLC).Hydrolysis of the nitrile group to carboxamide or carboxylic acid.- Perform the reaction workup under neutral or mildly acidic/basic conditions. - Minimize the exposure time to strong acids or bases during extraction and purification.

Experimental Protocols

Key Experiment: Reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile

This protocol describes a general procedure for the catalytic hydrogenation of the nitro-indole precursor.

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile (1.0 eq) in a mixture of THF and MeOH.

  • Carefully add the catalyst (e.g., 0.03 eq PtO₂ or 10 mol% Pd/C).

  • Seal the flask and purge the system with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues Tarry_Byproducts Tarry Byproducts / Polymerization Sol_Polymerization Solution: - Use milder nitrating agent - Lower reaction temperature Tarry_Byproducts->Sol_Polymerization Cause: Acid-Catalyzed Polymerization Multiple_Isomers Multiple Nitro Isomers Sol_Isomers Solution: - Use milder nitrating agent - Optimize temperature Multiple_Isomers->Sol_Isomers Cause: Low Regioselectivity Dinitration Dinitration Products Sol_Dinitration Solution: - Control stoichiometry - Milder conditions Dinitration->Sol_Dinitration Cause: Over-nitration Incomplete_Reduction Incomplete Reduction Sol_Incomplete Solution: - Use fresh catalyst - Increase reducing agent Incomplete_Reduction->Sol_Incomplete Cause: Inactive Catalyst / Insufficient Reductant Colored_Impurities Colored Impurities (Azo/Azoxy) Sol_Colored Solution: - Ensure complete reduction - Optimize conditions Colored_Impurities->Sol_Colored Cause: Azo/Azoxy Formation Nitrile_Hydrolysis Nitrile Hydrolysis Sol_Hydrolysis Solution: - Neutral or mild workup conditions Nitrile_Hydrolysis->Sol_Hydrolysis Cause: Harsh Workup Identify_Step Identify Problematic Step Identify_Step->Tarry_Byproducts Nitration Identify_Step->Incomplete_Reduction Reduction

Caption: Troubleshooting workflow for byproduct formation.

Reaction Pathway and Potential Byproductsdot

// Main Reactants and Products Start [label="4-methyl-1H-indole-3-carbonitrile"]; Nitro [label="4-methyl-7-nitro-1H-indole-3-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amino [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Byproducts Dinitro [label="Dinitro Isomers", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OtherNitro [label="Other Nitro Isomers", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Polymerization", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitroso [label="Nitroso Intermediate", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylamine [label="Hydroxylamine Intermediate", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Azo_Azoxy [label="Azo/Azoxy Byproducts", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Nitro [label="Nitration"]; Nitro -> Amino [label="Reduction"];

// Byproduct Connections Nitro -> Dinitro [style=dashed, label="Over-nitration"]; Start -> OtherNitro [style=dashed, label="Low regioselectivity"]; Start -> Polymer [style=dashed, label="Acid catalysis"]; Nitro -> Nitroso [style=dashed, label="Incomplete Reduction"]; Nitroso -> Hydroxylamine [style=dashed]; Hydroxylamine -> Amino; Nitroso -> Azo_Azoxy [style=dashed, label="Condensation"]; Hydroxylamine -> Azo_Azoxy [style=dashed]; }

References

improving regioselectivity in the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile. The information is structured to address specific challenges related to improving regioselectivity and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge lies in achieving regioselective nitration of the 4-methyl-1H-indole-3-carbonitrile precursor at the C7 position. The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic and prone to electrophilic attack. Direct nitration often leads to a mixture of regioisomers, with substitution at C3, C5, and C6 being common, while the C7 position is sterically hindered and electronically less favored for direct electrophilic attack.[1]

Q2: How can I improve the regioselectivity of the nitration step to favor the desired 7-nitro isomer?

A2: Improving regioselectivity for C7 nitration typically requires a strategic approach to overcome the inherent reactivity of the indole ring. Key strategies include:

  • Use of Directing Groups: Attaching a suitable directing group to the indole nitrogen can sterically hinder other positions and electronically favor substitution at C7. While not explicitly detailed for this specific substrate in the literature, bulky directing groups are a common strategy for C7 functionalization.[2][3][4][5]

  • Indirect Synthetic Routes: A highly effective method for obtaining 7-nitroindoles involves an indirect route using a protected and substituted indoline precursor. For instance, the nitration of a 1-acetylindoline-2-sulfonate derivative has been shown to favor the 7-nitro product.[1] This approach circumvents the issue of competing electrophilic attack on the electron-rich pyrrole ring of the indole.

Q3: What are the common side products observed during the synthesis, and how can they be minimized?

A3: Common side products can arise from both the nitration and hydrogenation steps:

  • Nitration Step:

    • Regioisomers: Formation of 3-nitro, 5-nitro, and 6-nitro isomers is a significant issue.[1] Minimizing these requires careful selection of the nitrating agent and reaction conditions, as detailed in the troubleshooting guide below.

    • Polymerization: The acid-sensitive nature of the indole nucleus can lead to polymerization under strong acidic conditions, resulting in the formation of insoluble tars and low yields.[1] Using milder, non-acidic nitrating agents can mitigate this.

    • Dinitro Products: Over-nitration can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[1]

  • Hydrogenation Step:

    • Incomplete Reduction: The reaction may stop at the hydroxylamine intermediate, which can be unstable.[6]

    • Dehalogenation: If halogenated precursors are used, dehalogenation can be a side reaction with certain catalysts like Palladium on carbon (Pd/C).[7]

    • Other Reducible Groups: Other functional groups in the molecule might also be reduced depending on the catalyst and reaction conditions.[8]

Q4: How can I confirm the regiochemistry of the final product and distinguish it from other isomers?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The coupling patterns and chemical shifts of the aromatic protons on the benzene portion of the indole ring will be distinct for each regioisomer. 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the proton and carbon signals definitively.

  • Mass Spectrometry (MS): While MS will confirm the molecular weight, it generally cannot distinguish between regioisomers unless fragmentation patterns are significantly different and well-characterized.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amino (-NH2), nitrile (-C≡N), and aromatic C-H bonds. While useful for confirming the presence of these functional groups, it is less effective for distinguishing regioisomers.[9][10]

Troubleshooting Guides

Issue 1: Low Yield and/or Poor Regioselectivity in the Nitration of 4-methyl-1H-indole-3-carbonitrile
Potential Cause Troubleshooting Solution
Acid-Induced Polymerization: Strong acids like HNO₃/H₂SO₄ can cause the indole to polymerize, leading to tars and low yields.[1]Use milder, non-acidic nitrating agents such as benzoyl nitrate or a combination of a nitrate salt with an activating agent like trifluoroacetic anhydride.[11]
Formation of Multiple Regioisomers: The inherent reactivity of the indole ring favors nitration at positions other than C7.[1]Employ a directing group strategy. Protect the indole nitrogen with a bulky group to sterically direct the incoming electrophile to the C7 position. Alternatively, consider an indirect route via an indoline precursor.[1][2][3]
Steric Hindrance from the 4-methyl group: The methyl group at the C4 position can sterically hinder the approach of the nitrating agent to the C7 position, potentially lowering the yield.[11]Optimize reaction conditions by adjusting the temperature and reaction time. A lower temperature may improve selectivity, while a longer reaction time might be necessary to overcome the steric hindrance.
Inappropriate Nitrating Agent: The choice of nitrating agent is crucial for regioselectivity.For C7-functionalization, conditions that favor kinetic control and are sensitive to steric factors are often preferred. Experiment with different nitrating systems, starting with milder options.
Issue 2: Incomplete or Unselective Reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile
Potential Cause Troubleshooting Solution
Catalyst Poisoning: Sulfur-containing impurities or certain functional groups can poison the catalyst, leading to incomplete reaction.[8]Ensure the starting material is pure. If catalyst poisoning is suspected, try a different type of catalyst (e.g., Raney Nickel instead of Pd/C if sulfur is present).[7]
Formation of Hydroxylamine Intermediate: The reduction may stall at the hydroxylamine stage, which can be unstable and lead to side products.[6]Ensure complete hydrogenation by monitoring the reaction progress (e.g., by TLC or LC-MS) and allowing for sufficient reaction time. The addition of catalytic amounts of certain compounds, like vanadium compounds, has been reported to prevent the accumulation of hydroxylamines in some cases.[12]
Reduction of the Nitrile Group: Aggressive reduction conditions could potentially lead to the reduction of the nitrile group.Use a chemoselective catalyst and milder reaction conditions (e.g., lower hydrogen pressure, ambient temperature) to selectively reduce the nitro group while preserving the nitrile. Catalytic transfer hydrogenation can sometimes offer better selectivity.
Catalyst Inactivity: The catalyst may be old or improperly handled, leading to reduced activity.Use fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere.

Data Presentation

Table 1: Regioselectivity in the Nitration of Substituted Indoles (Illustrative Examples)

Starting MaterialNitrating Agent/ConditionsMajor Regioisomer(s)Reference
IndoleBenzoyl nitrate3-nitro[1]
2-MethylindoleHNO₃/H₂SO₄5-nitro[1]
Indole-3-carbonitrileconc. HNO₃6-nitro (predominantly), 4-nitro[13]
1-Acetylindoline-2-sulfonateAcetyl nitrate7-nitro[1]
N-Boc-4-methyl-indoleTetramethylammonium nitrate / Trifluoroacetic anhydride3-nitro (with impurities, 33% yield due to steric hindrance)[11]

Note: This table provides examples of regioselectivity in indole nitration to guide expectations. The exact isomer distribution for 4-methyl-1H-indole-3-carbonitrile will depend on the specific conditions used.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-7-nitro-1H-indole-3-carbonitrile (Illustrative Indirect Approach)

This protocol is adapted from methods known to favor C7-nitration.[1]

  • Protection and Reduction to Indoline:

    • Protect the nitrogen of 4-methyl-1H-indole-3-carbonitrile with an acetyl group using acetic anhydride.

    • Reduce the protected indole to the corresponding indoline using a suitable reducing agent (e.g., NaBH₃CN).

  • Sulfonation:

    • Sulfonate the indoline at the C2 position to introduce a directing and protecting group.

  • Nitration:

    • Dissolve the 1-acetyl-4-methylindoline-2-sulfonate in a suitable solvent (e.g., acetic acid) and cool to 0-5 °C.

    • Slowly add a pre-cooled solution of acetyl nitrate (prepared from acetic anhydride and nitric acid) dropwise, maintaining the low temperature.

    • Stir the reaction mixture at low temperature for several hours, monitoring the reaction by TLC.

  • Hydrolysis and Aromatization:

    • Carefully quench the reaction and hydrolyze the acetyl and sulfonate groups under controlled conditions to regenerate the indole ring, now nitrated at the C7 position.

    • Purify the resulting 4-methyl-7-nitro-1H-indole-3-carbonitrile by crystallization or column chromatography.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup:

    • In a hydrogenation vessel, dissolve 4-methyl-7-nitro-1H-indole-3-carbonitrile in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or Platinum(IV) oxide).

  • Hydrogenation:

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Regioselective Nitration cluster_step2 Step 2: Reduction of Nitro Group cluster_troubleshooting Key Troubleshooting Points start 4-methyl-1H-indole-3-carbonitrile directing_group Introduce Directing Group (e.g., N-acetylation & reduction to indoline) start->directing_group Protection nitration Nitration (e.g., Acetyl Nitrate) directing_group->nitration C7-selective hydrolysis Hydrolysis & Aromatization nitration->hydrolysis ts1 Poor Regioselectivity nitration->ts1 ts2 Polymerization nitration->ts2 nitro_product 4-methyl-7-nitro-1H-indole-3-carbonitrile hydrolysis->nitro_product hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) nitro_product->hydrogenation final_product This compound hydrogenation->final_product ts3 Incomplete Reduction hydrogenation->ts3

Caption: Synthetic workflow for this compound.

Caption: Regioselectivity challenges in the nitration of 4-methyl-1H-indole-3-carbonitrile.

References

Technical Support Center: 7-Amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-amino-4-methyl-1H-indole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a dark place, preferably under an inert atmosphere.[1][2] It is crucial to keep the container tightly closed in a dry and well-ventilated area.[3]

Q2: What is the expected shelf life of this compound?

When stored under the recommended conditions, the expected shelf life of this compound is approximately 1095 days.[1]

Q3: How should I handle this compound in the laboratory?

Handle this compound in a well-ventilated area.[3] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Avoid the formation of dust and aerosols.[3]

Q4: Is this compound sensitive to light?

Yes, protection from light is recommended for the storage of this compound.[1] Indole derivatives, in general, can be susceptible to photodegradation.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution
  • Symptom: Appearance of new peaks in HPLC or LC-MS analysis of a stock solution over time, or decreased potency in assays.

  • Possible Cause: The indole ring is susceptible to degradation under certain conditions. Indole compounds can be sensitive to strong acids, bases, and oxidizing agents.

  • Troubleshooting Steps:

    • pH Control: If preparing aqueous solutions, ensure the pH is neutral or slightly acidic. Buffer the solution if necessary.

    • Solvent Choice: For stock solutions, use high-purity, anhydrous solvents. If possible, degas the solvent before use to remove dissolved oxygen.

    • Protection from Light: Prepare solutions in amber vials or protect them from light to prevent photodegradation.

    • Fresh is Best: Prepare fresh solutions for each experiment to minimize the impact of solvent-mediated degradation.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in results between experimental replicates or between experiments performed on different days.

  • Possible Cause: Degradation of the compound in the experimental medium or inconsistent concentrations of stock solutions due to degradation.

  • Troubleshooting Steps:

    • Assess Medium Stability: Evaluate the stability of this compound in your specific assay or cell culture medium under the experimental conditions (e.g., temperature, CO₂ levels).

    • Standardize Solution Preparation: Ensure a consistent and validated procedure for preparing stock and working solutions.

    • Use Freshly Prepared Solutions: As a best practice, prepare dilutions from a stable stock solution immediately before each experiment.

Data Summary

ParameterRecommended ConditionReference
Storage Temperature 2-8°C[1][2]
Storage Atmosphere Inert Gas[4]
Light Conditions Protected from light / In the dark[1][2]
Shelf Life 1095 days[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (this compound) SS Prepare Stock Solution (e.g., in Acetonitrile/Water) DS->SS Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) SS->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) SS->Base Expose Aliquots Oxidation Oxidative (e.g., 3% H₂O₂, RT) SS->Oxidation Expose Aliquots Photo Photolytic (e.g., UV light, 254 nm, RT) SS->Photo Expose Aliquots Neutralize Neutralize/Dilute Samples (at various time points) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Analysis Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) Neutralize->Analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

    • Acidic: Add an equal volume of 0.1 M HCl and incubate at 60°C.

    • Basic: Add an equal volume of 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% hydrogen peroxide and keep at room temperature.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) at room temperature.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration for analysis by a stability-indicating method like HPLC or LC-MS.

Logical Relationships

Stability_Factors Compound Compound Stability Storage Proper Storage Storage->Compound Handling Correct Handling Handling->Compound Purity High Purity Purity->Compound Degradation Degradation Degradation->Compound affects Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation pH Extreme pH pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Factors influencing compound stability.

References

Technical Support Center: Workup Procedures for Reactions with 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-4-methyl-1H-indole-3-carbonitrile. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mixture, and I'm having trouble isolating my desired N-substituted product. What are some general workup strategies?

A1: Given the primary amino group on this compound, a common reaction is N-alkylation or N-acylation. A standard workup procedure involves an aqueous wash to remove inorganic salts and water-soluble impurities.

  • Initial Quench: Carefully quench the reaction mixture, often with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The choice of solvent will depend on the solubility of your product.

  • Washing: Wash the combined organic layers sequentially with:

    • Water to remove water-soluble byproducts.

    • Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers and to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q2: I've performed a reaction to acylate the 7-amino group, but I'm left with unreacted starting material. How can I separate my product from the starting material?

A2: The starting material, this compound, has a free amino group, making it more polar than its acylated product. This difference in polarity can be exploited for separation.

  • Acid Wash: You can wash the organic extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amino group of the starting material will be protonated, forming a salt that is soluble in the aqueous layer. Your N-acylated product, being less basic, should remain in the organic layer. Caution: Ensure your product is stable to acidic conditions before attempting this.

  • Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation. The less polar acylated product will elute before the more polar starting material.

Q3: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize product loss?

A3: Product loss into the aqueous layer can occur if your product has some water solubility. To mitigate this:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.

  • Salting Out: Before extraction, add a significant amount of a salt like sodium chloride to the aqueous layer. This increases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.

  • Solvent Choice: Consider using a more non-polar extraction solvent if your product's polarity allows for it.

Q4: After my reaction, I have a persistent emulsion during the aqueous workup. How can I break it?

A4: Emulsions are common when working with complex reaction mixtures. Here are a few techniques to break them:

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of isolated product after workup - Incomplete reaction- Product loss during aqueous extraction- Product degradation during workup- Monitor the reaction by TLC or LC-MS to ensure completion.- Perform back-extractions of the aqueous layers.- Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive).
Presence of starting material in the final product - Incomplete reaction- Inefficient purification- Drive the reaction to completion (e.g., by increasing reaction time or temperature, or adding more reagent).- Optimize column chromatography conditions (e.g., use a shallower gradient).- Consider an acid wash during workup to remove the basic starting material.
Difficulty in removing a high-boiling point solvent (e.g., DMF, DMSO) - These solvents are water-soluble and have high boiling points.- Remove the bulk of the solvent under high vacuum.- Add water to the residue and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). The high-boiling solvent will partition into the aqueous layer.
Product appears as an oil and is difficult to handle - The product may be amorphous or have a low melting point.- Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution.- If crystallization fails, purify the oil by column chromatography.
Unexpected side products are observed - The reaction conditions may not be optimal.- The starting material or reagents may be impure.- Re-evaluate the reaction conditions (temperature, solvent, catalyst).- Ensure the purity of all starting materials and reagents.

Experimental Protocols

Protocol 1: General Extractive Workup for a Neutral or Mildly Basic Product
  • Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated aqueous NaCl (brine) solution (1 x 50 mL)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Workup for Removal of Unreacted this compound
  • Initial Workup: Follow steps 1 and 2 of Protocol 1.

  • Acid Wash: Wash the combined organic extracts with 1M aqueous HCl (2 x 30 mL). Note: Check the stability of your desired product in acidic conditions beforehand.

  • Neutralization Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with deionized water.

  • Brine Wash and Drying: Wash with brine (1 x 30 mL) and dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer to yield the crude product, which should be enriched in the desired N-substituted compound. Further purification may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for a Model N-Alkylation Reaction
Purification Method Purity of Final Product (%) Yield (%) Notes
Direct Crystallization 8575Fast, but may not remove all impurities.
Extractive Workup with Acid Wash 9268Effective at removing unreacted starting material.
Silica Gel Column Chromatography >9860Provides high purity but can be time-consuming and may result in some product loss on the column.

Visualizations

experimental_workflow reaction Reaction of this compound quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) reaction->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify final_product Final Product purify->final_product

Caption: General experimental workflow for the workup of reactions.

troubleshooting_logic start Problem with Workup emulsion Persistent Emulsion? start->emulsion low_yield Low Yield? emulsion->low_yield No add_brine Add Brine / Centrifuge emulsion->add_brine Yes impure Impure Product? low_yield->impure No back_extract Back-extract Aqueous Layer low_yield->back_extract Yes optimize_purification Optimize Chromatography / Recrystallization impure->optimize_purification Yes

Caption: Troubleshooting decision tree for common workup issues.

Technical Support Center: Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Fischer indole synthesis of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a very low yield. What are the common causes?

Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is highly sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1][2] Electron-donating groups on the carbonyl component, in particular, can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][2][3] Additionally, the reaction is sensitive to temperature and acid strength, meaning non-optimal conditions can significantly lower the yield.[1][4] The formation of byproducts from reactions like aldol condensation can also consume starting materials, further reducing the yield of the desired indole.[1]

Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

Achieving regioselectivity with unsymmetrical ketones is a known challenge in the Fischer indole synthesis and is influenced by the acidity of the medium and steric effects.[1][4] The choice of acid catalyst and its concentration can significantly impact the product ratio.[1] For instance, weakly acidic conditions may favor indolization toward the more substituted carbon.[5] Generally, the major regioisomer formed is dictated by the relative stability of the intermediate enamines.

Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Direct synthesis of the parent indole is problematic as the required carbonyl precursor, acetaldehyde, often fails to produce indole under typical Fischer conditions.[4][6] However, alternative strategies exist. One common method involves using pyruvic acid to form 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield indole.[7][8]

Q4: Which acid catalysts are most effective, and should I use a Brønsted or Lewis acid?

Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts.[9][10] The optimal choice is substrate-dependent.

  • Brønsted acids are commonly used, with PPA being particularly effective for the cyclization step.[5]

  • Lewis acids are often milder, which can be advantageous for substrates sensitive to strong protic acids.[7] They have been shown to improve the efficiency of cyclizations that perform poorly with Brønsted acids.[3]

Q5: My reaction has completely failed, with no indole product detected. What went wrong?

Complete failure of the Fischer indole synthesis can occur, especially with certain substitution patterns.[2][3] The synthesis of C3-N-substituted indoles, for example, is notoriously difficult with this method.[2][3] Extremely electron-donating substituents on the carbonyl substrate can favor the N-N bond cleavage pathway to such an extent that no indole is formed.[2][3] In other cases, the hydrazone intermediate may be unstable, or the indole product itself could be prone to degradation or polymerization in strong acid.[1] A key indicator of N-N bond cleavage is the detection of aniline and other byproducts derived from the carbonyl component in the crude reaction mixture.[11]

Troubleshooting Guide

Problem 1: Low to No Product Formation
Potential Cause Suggested Solution
Suboptimal Acid Catalyst The catalyst may be too weak, too strong, or not fresh. Screen both Brønsted and Lewis acids to find the optimal catalyst for your substrate.[5] For sensitive substrates, consider a milder acid like acetic acid or ZnCl₂.[1][7] For less reactive substrates, a stronger acid like polyphosphoric acid (PPA) may be required.[5]
Incorrect Reaction Temperature The reaction often requires elevated temperatures to overcome the activation energy of the key rearrangement step.[7] Optimize the temperature in small-scale trials. A common starting point is refluxing in a solvent like glacial acetic acid.[5]
Unstable Hydrazone Intermediate Some hydrazones can decompose under strongly acidic conditions.[1] Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.
Substituent Electronic Effects Strong electron-donating groups (EDGs) on the carbonyl substrate can promote N-N bond cleavage over the desired cyclization.[2][3] If possible, modify the substrate to reduce the electron-donating ability. Using harsher conditions (stronger acid, higher temperature) may be necessary for phenylhydrazines with strong electron-withdrawing groups (EWGs).[5]
Impure Starting Materials Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction.[1] Ensure the purity of starting materials through appropriate purification (e.g., recrystallization, distillation) and characterization. Using the hydrochloride salt of the phenylhydrazine can improve stability.[5]
Product Decomposition The indole product may be sensitive to the strong acid used for cyclization.[1] Neutralize the acid as soon as the reaction is complete during workup. Consider using a milder catalyst or lower reaction temperature.[7]
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Mixture of Regioisomers When using an unsymmetrical ketone, the formation of two regioisomers is possible.[12] The product ratio is influenced by acid strength and steric factors.[4][13] Experiment with different acid catalysts (e.g., comparing PPA with acetic acid) to alter the isomeric ratio. Chromatographic separation of the final products will likely be necessary.[5]
Aldol Condensation Byproducts This side reaction is common with enolizable aldehydes and ketones.[1][6] If the substrate allows, use a non-enolizable carbonyl compound. Alternatively, optimizing reaction conditions such as temperature and reaction time may minimize byproduct formation.[1]
Oxidative Side Reactions Indoles can be susceptible to oxidation, leading to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[1]
Problem 3: Purification Difficulties
Potential Cause Suggested Solution
Streaking on TLC / Column Polar impurities or baseline material can cause streaking during silica gel chromatography. Try washing the crude product with a non-polar solvent (e.g., hexanes) to remove non-polar impurities before chromatography. Consider adding a small amount of a basic modifier like triethylamine (Et₃N) to the eluent to improve the chromatography of basic indole compounds.
Hard-to-Separate Isomers Regioisomers can be difficult to separate. Optimize the mobile phase for column chromatography using different solvent systems. High-Performance Liquid Chromatography (HPLC) may be required for complete separation.

Visualized Workflows and Mechanisms

fischer_mechanism cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Cyclization & Aromatization A Phenylhydrazine + Carbonyl B Phenylhydrazone A->B - H₂O C Ene-hydrazine (Tautomer) B->C Acid Catalyst (H⁺) D Protonated Ene-hydrazine C->D + H⁺ E Di-imine Intermediate D->E Key C-C bond formation F Cyclized Aminal E->F Rearomatization & Cyclization G Indole F->G - NH₃, - H⁺

Caption: General mechanism of the Fischer indole synthesis.[5][9][12]

troubleshooting_workflow cluster_solutions Troubleshooting Actions start Reaction Start check_tlc Monitor by TLC start->check_tlc low_yield Low Yield or No Reaction check_tlc->low_yield No/Low Conversion messy_rxn Multiple Spots (Messy Reaction) check_tlc->messy_rxn Many Byproducts isomers Regioisomers Formed check_tlc->isomers Isomer Mixture success Desired Product Formed check_tlc->success Clean Conversion opt_cond Optimize Conditions: - Temp ↑ - Stronger/Milder Acid - Check Reagent Purity low_yield->opt_cond check_side_rxn Investigate Side Reactions: - Aldol Condensation? - Oxidation? - Run under N₂ messy_rxn->check_side_rxn modify_acid Modify Acid Conditions to Influence Ratio isomers->modify_acid

Caption: A troubleshooting workflow for common Fischer indole synthesis problems.

substituent_effects start Protonated Ene-hydrazine Intermediate path_a [3,3]-Sigmatropic Rearrangement start->path_a Favored Pathway path_b Heterolytic N-N Bond Cleavage start->path_b Competing Pathway outcome_a Desired Indole Product path_a->outcome_a outcome_b Side Products (e.g., Aniline) & Reaction Failure path_b->outcome_b ewg Electron-Withdrawing Group (EWG) on Carbonyl ewg->path_a Stabilizes Transition State edg Strong Electron-Donating Group (EDG) on Carbonyl edg->path_b Stabilizes Iminylcarbocation, Promoting Cleavage

Caption: Logical relationships of substituent electronic effects on the reaction outcome.[2][3]

Experimental Protocols

General Protocol for the Synthesis of 2,3-dimethyl-5-methoxyindole

This protocol is an illustrative example. Reaction times, temperatures, and purification methods should be optimized for specific substrates.

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Butan-2-one (Methyl ethyl ketone)

  • Glacial Acetic Acid

  • 1 M Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and butan-2-one (1.1 eq) to glacial acetic acid (10-15 mL per gram of hydrazine).[1]

  • Heat the mixture to reflux with stirring.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Carefully pour the cooled mixture into a beaker of ice water.

  • Neutralize the acidic solution by slowly adding 1 M NaOH solution until the mixture is basic (pH > 8).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.[1]

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2,3-dimethyl-5-methoxyindole.

Workup Protocol for Acid-Sensitive Indoles

If the indole product is suspected to be sensitive to prolonged exposure to acid, a rapid workup is crucial.

  • Once TLC indicates the reaction is complete, immediately cool the flask in an ice bath.

  • Pour the reaction mixture directly and slowly into a vigorously stirred, cold, saturated sodium bicarbonate solution. Ensure the final pH is neutral or slightly basic.

  • Proceed immediately with organic extraction as described in the general protocol. This minimizes the time the product spends in an acidic environment, preventing potential degradation.[1]

References

Technical Support Center: Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile. Our aim is to help you anticipate and resolve common experimental challenges, thereby improving yield, purity, and overall success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective synthetic pathway begins with 4-methyl-7-nitro-1H-indole. The synthesis involves two primary transformations:

  • Cyanation at the C3 Position: Introduction of a nitrile group at the 3-position of the indole ring to form 4-methyl-7-nitro-1H-indole-3-carbonitrile. This is often achieved through a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to a nitrile.

  • Reduction of the Nitro Group: The nitro group at the C7 position is then reduced to an amine to yield the final product, this compound. Catalytic hydrogenation is a highly efficient method for this step.

Q2: What are the critical parameters to control during the reduction of the nitro group?

The reduction of the 7-nitro group is a critical step where side reactions can occur. Key parameters to control include:

  • Catalyst Selection and Activity: Platinum oxide (PtO₂) is a highly effective catalyst for this transformation. Ensure the catalyst is of high quality and activity.

  • Hydrogen Pressure: A pressure of 3 atm is reported to be effective. Inconsistent or low pressure can lead to incomplete reduction.

  • Solvent System: A mixture of tetrahydrofuran (THF) and methanol is a suitable solvent system that facilitates the dissolution of the starting material and the progress of the reaction.

  • Temperature: The reaction is typically carried out at room temperature. Excursions to higher temperatures are generally not necessary and may promote side reactions.

  • Reaction Time: Monitor the reaction progress by TLC to ensure complete conversion of the starting material.

Q3: How can I purify the final product, this compound?

Purification of the final product is crucial to remove the catalyst and any remaining impurities. A common and effective purification procedure involves:

  • Catalyst Removal: After the reaction is complete, the platinum catalyst is removed by filtration.

  • Solvent Evaporation: The filtrate is concentrated under reduced pressure to remove the THF and methanol.

  • Crystallization: The residue is treated with a mixed solvent system, such as tert-butyl methyl ether and hexane, to precipitate the product.

  • Isolation: The precipitated crystals are collected by filtration and dried. For highly pure material, recrystallization or flash column chromatography can be employed.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield or incomplete conversion during the cyanation of 4-methyl-7-nitro-1H-indole.
  • Possible Cause 1: Inefficient Vilsmeier-Haack formylation.

    • Solution: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are anhydrous. The reaction is typically performed at low temperatures (0-10 °C); ensure proper temperature control.

  • Possible Cause 2: Incomplete conversion of the intermediate aldehyde to the nitrile.

    • Solution: There are several methods to convert an aldehyde to a nitrile. A common method involves the formation of an oxime followed by dehydration. Ensure the dehydration step goes to completion. Reagents like acetic anhydride or thionyl chloride can be used for dehydration. Monitor the reaction by TLC to confirm the disappearance of the aldehyde.

Problem 2: Formation of colored impurities during the synthesis.
  • Possible Cause 1: Side reactions during the Vilsmeier-Haack reaction.

    • Solution: Over-reaction or reaction at higher temperatures can lead to the formation of colored byproducts, including indole trimers. Maintain strict temperature control and use the correct stoichiometry of reagents.

  • Possible Cause 2: Incomplete reduction of the nitro group.

    • Solution: Incomplete reduction can lead to the presence of intermediate species such as nitroso and hydroxylamine derivatives, which are often colored. Ensure the hydrogenation reaction is run to completion by monitoring with TLC. If necessary, increase the reaction time or catalyst loading.

  • Possible Cause 3: Oxidation of the final product.

    • Solution: Aromatic amines can be susceptible to air oxidation, which can lead to discoloration. Once the final product is isolated, store it under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Problem 3: Difficulty in removing the hydrogenation catalyst.
  • Possible Cause: Fine catalyst particles passing through the filter medium.

    • Solution: Use a fine porosity filter paper or a Celite® pad to ensure complete removal of the platinum catalyst. After the initial filtration, a second filtration through a finer medium may be necessary.

Data Presentation

ParameterCyanation of 4-methyl-7-nitro-1H-indoleReduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile
Starting Material 4-methyl-7-nitro-1H-indole4-methyl-7-nitro-1H-indole-3-carbonitrile
Key Reagents POCl₃, DMF (for formylation)Platinum oxide (PtO₂), H₂
Solvent Dichloromethane or similar aprotic solventTetrahydrofuran/Methanol mixture
Temperature 0-10 °C (for formylation)Room temperature
Pressure Atmospheric3 atm
Typical Yield Varies depending on the specific protocolUp to 99.8%[1]
Reported Purity ->95%[2]

Experimental Protocols

Key Experiment: Reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile (12.6 g, 62.6 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Methanol (MeOH), anhydrous (100 mL)

  • Platinum oxide (PtO₂) (430 mg, 1.87 mmol)

  • Hydrogen gas (H₂)

  • Tert-butyl methyl ether

  • Hexane

Procedure:

  • Suspend 12.6 g (62.6 mmol) of 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent mixture of 100 mL of THF and 100 mL of methanol in a suitable hydrogenation vessel.

  • Add 430 mg (1.87 mmol) of platinum oxide to the suspension.

  • Pressurize the vessel with hydrogen gas to 3 atm.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the platinum oxide catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate to dryness under reduced pressure.

  • To the residue, add a mixed solvent of tert-butyl methyl ether and hexane to induce precipitation.

  • Collect the precipitated crystals by filtration.

  • Dry the crystals to obtain this compound. (Reported yield: 10.7 g, 99.8%).[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction start 4-methyl-7-nitro-1H-indole intermediate 4-methyl-7-nitro-1H-indole-3-carbonitrile start->intermediate 1. Vilsmeier-Haack (POCl3, DMF) 2. Nitrile formation final_product This compound intermediate->final_product H2, PtO2 THF/MeOH Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify problematic step: Cyanation or Reduction? start->check_step cyanation_issue Cyanation Step Issues check_step->cyanation_issue Cyanation reduction_issue Reduction Step Issues check_step->reduction_issue Reduction cyanation_cause1 Incomplete formylation? (Check Vilsmeier conditions) cyanation_issue->cyanation_cause1 cyanation_cause2 Incomplete nitrile formation? (Check conversion of aldehyde) cyanation_issue->cyanation_cause2 reduction_cause1 Incomplete reduction? (Check catalyst, H2 pressure, time) reduction_issue->reduction_cause1 reduction_cause2 Side product formation? (e.g., nitroso, hydroxylamine) reduction_issue->reduction_cause2 solution Implement Corrective Actions: - Optimize reaction conditions - Improve purification cyanation_cause1->solution cyanation_cause2->solution reduction_cause1->solution reduction_cause2->solution Side_Reactions nitro_indole 4-methyl-7-nitro-1H-indole-3-carbonitrile amino_indole This compound nitro_indole->amino_indole Desired Reduction side_products Potential Side Products nitro_indole->side_products Incomplete Reduction hydroxylamine 7-hydroxylamino intermediate side_products->hydroxylamine nitroso 7-nitroso intermediate side_products->nitroso azoxy Azoxy dimer side_products->azoxy

References

Technical Support Center: Impurity Profiling of 7-Amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-4-methyl-1H-indole-3-carbonitrile. The following information is designed to address specific issues that may be encountered during the impurity profiling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages, including synthesis, purification, and storage. The most common synthetic route involves the reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile. Therefore, potential impurities include:

  • Starting materials and intermediates: Unreacted 4-methyl-7-nitro-1H-indole-3-carbonitrile is a likely process-related impurity.

  • By-products of the synthesis: Side reactions during the reduction of the nitro group can lead to the formation of various by-products.

  • Degradation products: The indole nucleus can be susceptible to oxidation, especially when exposed to air and light, leading to colored degradation products. Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradants.

Q2: What is a suitable analytical technique for impurity profiling of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating and quantifying impurities in non-volatile small molecules like this compound. For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. To develop such a method, you should perform forced degradation studies. This involves subjecting a solution of this compound to stress conditions such as:

  • Acid hydrolysis (e.g., 0.1 N HCl)

  • Base hydrolysis (e.g., 0.1 N NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal stress (e.g., heating at 60-80°C)

  • Photolytic stress (e.g., exposure to UV and visible light)

The resulting stressed samples are then analyzed by HPLC to ensure that all degradation peaks are well-resolved from the main peak.

Troubleshooting Guides

This section provides solutions to common problems encountered during the impurity profiling of this compound.

Issue 1: Poor peak shape or tailing for the main peak in HPLC.
Potential Cause Troubleshooting Step
Secondary interactions with the stationary phase The basic amino group on the indole ring can interact with residual silanols on the silica-based C18 column. Try using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).
Inappropriate mobile phase pH The ionization state of the molecule can affect its retention and peak shape. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amino group.
Column overload Injecting too high a concentration of the sample can lead to peak fronting or tailing. Reduce the injection concentration and/or volume.
Issue 2: Co-elution of impurities with the main peak.
Potential Cause Troubleshooting Step
Insufficient chromatographic resolution - Modify the mobile phase composition (e.g., change the organic modifier or the gradient slope).- Change the stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Adjust the column temperature.
Inadequate method development Perform a systematic method development study, exploring different columns, mobile phases, and gradient conditions. Ensure the method is validated for specificity.
Issue 3: Appearance of new, unexpected peaks in the chromatogram.
Potential Cause Troubleshooting Step
Sample degradation - Prepare samples fresh and store them in a cool, dark place.- Investigate the stability of the compound in the chosen diluent.
Contamination - Ensure all glassware, solvents, and vials are clean.- Run a blank injection of the diluent to check for extraneous peaks.
Air oxidation Indoles can be sensitive to air. Consider using an antioxidant in the sample diluent or sparging the mobile phase with an inert gas.

Data Presentation

The following table summarizes hypothetical quantitative data for potential impurities in a batch of this compound, as determined by a validated HPLC method.

Impurity Name Retention Time (min) Relative Retention Time (RRT) Limit of Quantification (LOQ) (%) Observed Level (%)
4-methyl-7-nitro-1H-indole-3-carbonitrile12.51.250.020.08
Unknown Impurity 18.20.820.030.05
Unknown Impurity 215.11.510.02Not Detected
This compound 10.0 1.00 - 99.87

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a specific HPLC method. Optimization will be required based on the specific impurities present.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 N NaOH before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.2 N HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Peak Evaluation cluster_2 Identification & Quantification Sample 7-amino-4-methyl-1H- indole-3-carbonitrile Sample HPLC HPLC Analysis Sample->HPLC Chromatogram Review Chromatogram HPLC->Chromatogram Known_Impurity Known Impurity? Chromatogram->Known_Impurity Quantify_Known Quantify using Reference Standard Known_Impurity->Quantify_Known Yes LCMS LC-MS for Structural Elucidation Known_Impurity->LCMS No Quantify_Unknown Quantify as Unknown LCMS->Quantify_Unknown

Validation & Comparative

analytical methods for 7-amino-4-methyl-1H-indole-3-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical methods for the characterization of 7-amino-4-methyl-1H-indole-3-carbonitrile, presenting a comparative analysis with alternative indole-based compounds. This document is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and data presented in a clear, comparative format.

Characterization of this compound

The positive identification and purity assessment of this compound (molecular formula: C₁₀H₉N₃, molecular weight: 171.20 g/mol ) relies on a combination of spectroscopic and chromatographic techniques. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Data Summary and Comparison

The following tables provide a summary of the analytical data for this compound and a comparative analysis with a structurally related compound, 7-amino-4-ethyl-1H-indole-3-carbonitrile, to highlight the impact of the alkyl substituent on the analytical profile.

Table 1: NMR Spectroscopic Data

ParameterThis compound7-amino-4-ethyl-1H-indole-3-carbonitrile (Predicted)
¹H-NMR (DMSO-d₆)δ (ppm) 2.47 (3H, s, -CH₃), 5.07 (2H, s, -NH₂), 6.34 (1H, d, J=7.6 Hz, Ar-H), 6.64 (1H, d, J=7.6 Hz, Ar-H), 8.10 (1H, s, Ar-H), 11.70 (1H, br s, -NH)[1]δ (ppm) ~1.2 (3H, t, -CH₂CH₃ ), ~2.8 (2H, q, -CH₂ CH₃), ~5.1 (2H, s, -NH₂), ~6.4 (1H, d, Ar-H), ~6.7 (1H, d, Ar-H), ~8.1 (1H, s, Ar-H), ~11.7 (1H, br s, -NH)
¹³C-NMR (Predicted)~18 (-CH₃), ~85 (C3), ~105 (C5), ~115 (C6), ~118 (-C≡N), ~120 (C3a), ~128 (C2), ~135 (C4), ~140 (C7a), ~145 (C7)~14 (-CH₂CH₃ ), ~25 (-CH₂ CH₃), ~85 (C3), ~105 (C5), ~115 (C6), ~118 (-C≡N), ~120 (C3a), ~128 (C2), ~140 (C4), ~140 (C7a), ~145 (C7)

Table 2: Mass Spectrometry and IR Spectroscopy Data

ParameterThis compound7-amino-4-ethyl-1H-indole-3-carbonitrile
Mass Spec. (ESI-MS)Expected [M+H]⁺: 172.08Expected [M+H]⁺: 186.10
IR Spectroscopy (cm⁻¹)Expected peaks: ~3400-3300 (N-H stretch, amine), ~3300 (N-H stretch, indole), ~2220 (C≡N stretch), ~1600 (C=C stretch, aromatic)Expected peaks: ~3400-3300 (N-H stretch, amine), ~3300 (N-H stretch, indole), ~2950 (C-H stretch, alkyl), ~2220 (C≡N stretch), ~1600 (C=C stretch, aromatic)

Table 3: High-Performance Liquid Chromatography (HPLC) Data

ParameterThis compound (Proposed Method)Alternative Indole Compounds (General Method)
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)C8 or C18 reverse-phase
Mobile Phase Gradient elution with Acetonitrile and Water (0.1% Formic Acid)Isocratic or gradient elution with Methanol/Acetonitrile and water/buffer
Detection UV at 280 nmUV (254 or 280 nm) or Fluorescence (λex = 280 nm, λem = 350 nm)
Expected Retention Time Dependent on the specific gradient programVaries based on hydrophobicity and mobile phase composition

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and confirm the identity of the compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H-NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C-NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and aid in structural elucidation through fragmentation patterns.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 120 V.

    • Mass Range: 50-500 m/z.

    • Gas Temperature: 325°C.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. For tandem MS (MS/MS), induce fragmentation of the parent ion and analyze the resulting daughter ions to confirm structural features.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify characteristic absorption bands for key functional groups such as N-H (amine and indole), C≡N (nitrile), and aromatic C=C bonds.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify it in mixtures.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Symmetry®, 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.

Visualizations

Analytical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Interpretation and Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Analysis IR IR Spectroscopy (FTIR-ATR) Sample->IR Analysis HPLC HPLC-UV Sample->HPLC Analysis Structure Structural Elucidation NMR->Structure Provides structural framework MS->Structure Confirms molecular weight IR->Structure Identifies functional groups Purity Purity Assessment HPLC->Purity Determines purity Confirmation Final Confirmation Structure->Confirmation Purity->Confirmation cluster_info Information Obtained cluster_tech Analytical Techniques Compound Target Compound NMR NMR Compound->NMR MS Mass Spec Compound->MS IR IR Compound->IR HPLC HPLC Compound->HPLC Structure Chemical Structure MolWeight Molecular Weight FuncGroups Functional Groups Purity Purity NMR->Structure MS->MolWeight IR->FuncGroups HPLC->Purity

References

A Comparative Guide to Purity Validation of 7-amino-4-methyl-1H-indole-3-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 7-amino-4-methyl-1H-indole-3-carbonitrile. Ensuring the purity of this compound is critical for its application in research and drug development, as impurities can significantly impact experimental outcomes and product safety. This document outlines detailed experimental protocols, presents data in a comparative format, and offers visualizations of the analytical workflows.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of this molecule may result in impurities, including residual starting materials such as 4-methyl-7-nitro-1H-indole-3-carbonitrile, by-products, and degradation products.[1] Therefore, a robust and validated analytical method is essential to accurately determine its purity.

This guide focuses on a reversed-phase HPLC method as the primary analytical technique and compares its performance with Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). While HPLC is a widely used and reliable technique for routine purity assessment, qNMR offers the advantage of being a primary ratio method for determining absolute purity without the need for a specific reference standard, and LC-MS is invaluable for the identification of unknown impurities.[2]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on various factors, including the desired level of sensitivity, the nature of potential impurities, and the need for structural elucidation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[2]Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[2]Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[2]
Primary Application Quantification of the main component and known impurities.[2]Absolute and relative quantification of the main component and impurities without requiring identical reference standards.[2]Identification and quantification of known and unknown impurities, including those at trace levels.[2]
Typical Limit of Detection (LOD) 0.01 - 0.2 µg/mL for indole derivatives.~0.5 mg/mL (analyte concentration).[2]ng/mL to pg/mL range.
Strengths High precision, robustness, and suitability for routine analysis.High accuracy, no need for specific impurity standards for quantification.High sensitivity and specificity, provides molecular weight information for impurity identification.
Limitations Requires reference standards for impurity identification and quantification.Lower sensitivity compared to HPLC and LC-MS, requires a relatively pure internal standard.Matrix effects can influence ionization and quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method for the determination of this compound purity.

Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure the separation of polar and non-polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

Instrumentation and Software:

  • NMR spectrometer (400 MHz or higher).

  • NMR data processing software.

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and a suitable internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signals.

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the identification and quantification of impurities.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • The same HPLC method as described above can be used for the separation.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Data Analysis: The mass-to-charge ratio of the eluting peaks is used to identify potential impurities by comparing the observed masses with those of expected by-products or degradation products.

Data Presentation

Table 1: Comparison of Purity Results for this compound

Analytical TechniquePurity (%)Major Impurity DetectedImpurity Content (%)
HPLC99.54-methyl-7-nitro-1H-indole-3-carbonitrile0.3
qNMR99.2--
LC-MS99.44-methyl-7-nitro-1H-indole-3-carbonitrile0.3
Unknown Impurity (m/z = 185.08)0.1

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample 7-amino-4-methyl-1H- indole-3-carbonitrile Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC qNMR qNMR Analysis Filtration->qNMR LCMS LC-MS Analysis Filtration->LCMS Purity_HPLC Purity by Area % HPLC->Purity_HPLC Purity_qNMR Absolute Purity qNMR->Purity_qNMR Impurity_ID Impurity Identification LCMS->Impurity_ID Comparison Comparative Purity Assessment Purity_HPLC->Comparison Purity_qNMR->Comparison Impurity_ID->Comparison

Caption: Experimental workflow for the comparative purity validation.

analytical_comparison cluster_hplc HPLC cluster_qnmr qNMR cluster_lcms LC-MS Quantification Quantification of Known Impurities Routine_Analysis Routine Purity Checks Absolute_Purity Absolute Purity Determination No_Reference_Std No Specific Impurity Standard Needed Unknown_Impurity_ID Unknown Impurity Identification High_Sensitivity High Sensitivity Detection center_node Purity Validation of 7-amino-4-methyl-1H- indole-3-carbonitrile center_node->Quantification center_node->Routine_Analysis center_node->Absolute_Purity center_node->No_Reference_Std center_node->Unknown_Impurity_ID center_node->High_Sensitivity

Caption: Logical relationships between analytical techniques.

Conclusion

A multi-faceted approach is the most effective strategy for the comprehensive purity validation of this compound. HPLC provides a robust and precise method for routine purity checks and the quantification of known impurities.[2] For establishing a reference standard or for absolute purity determination, qNMR is the method of choice. LC-MS is an indispensable tool for the identification of unknown impurities, providing a complete impurity profile. By selecting the appropriate combination of these techniques, researchers can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Analysis of Indole Synthesis Methods: Classical vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals. The efficient construction of this heterocyclic system is, therefore, a subject of enduring interest. This guide provides a comparative analysis of several prominent methods for indole synthesis, evaluating their performance based on yield, reaction conditions, and substrate scope. We will explore classical methods like the Fischer, Bischler-Möhlau, and Reissert syntheses, alongside modern palladium-catalyzed approaches such as the Larock annulation. This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal synthetic strategy for their target indole derivatives.

Quantitative Performance Comparison

The following tables summarize the performance of different indole synthesis methods for the preparation of representative indole structures. These data are compiled from various literature sources to provide a comparative overview.

Table 1: Synthesis of 2-Phenylindole

Synthesis MethodStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%[1][2]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromideMicrowave irradiation, 600W, 1 min52-75%[2]
Larock Indole Annulation 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom temperature, 12h69-78%[2]

Table 2: General Comparison of Indole Synthesis Methods

MethodTypical Starting MaterialsCatalyst/ReagentsTemperatureReaction TimeKey AdvantagesKey Disadvantages
Fischer Arylhydrazines, Aldehydes/KetonesBrønsted or Lewis acids (e.g., ZnCl₂, PPA)High (often >150°C)Minutes to hoursWide applicability, readily available starting materials.[3][4]Harsh conditions, potential for regioisomeric mixtures with unsymmetrical ketones.[5]
Bischler-Möhlau α-Haloacetophenones, ArylaminesTypically requires excess aniline or an acid catalystHigh (reflux)HoursAccess to 2-arylindoles.Harsh conditions, often low yields, and formation of regioisomers can be an issue.[2][6]
Reissert o-Nitrotoluenes, Diethyl oxalateBase (e.g., NaOEt), then reducing agent (e.g., Zn/AcOH)Varies (multistep)MultistepGood for specific substitution patterns, avoids hydrazines.Multistep process, can have limited substrate scope.
Larock o-Haloanilines, AlkynesPalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)60-110°CHoursHigh regioselectivity, broad substrate scope, milder conditions.[7]Cost of palladium catalyst, sensitivity to air and moisture.[8]

Experimental Protocols

Detailed methodologies for the key indole synthesis reactions are provided below.

Fischer Indole Synthesis of 2-Phenylindole

This two-step protocol involves the formation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a flask, a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.[1]

  • The resulting hot mixture is dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitating the solution. The mixture is then cooled in an ice bath.

  • The product is collected by filtration and washed with 25 mL of cold ethanol. The typical yield of acetophenone phenylhydrazone is 87-91%.[1]

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[1]

  • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass will become liquid within 3-4 minutes.

  • The beaker is removed from the oil bath, and stirring is continued for another 5 minutes.

  • To prevent solidification of the reaction mixture, 200 g of clean sand is stirred in.

  • The mixture is worked up by digesting it overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • The crude 2-phenylindole and sand are collected by filtration. The solids are then boiled with 600 mL of 95% ethanol.

  • The hot solution is decolorized with activated charcoal (Norit) and filtered.

  • Upon cooling, 2-phenylindole crystallizes and is collected by filtration, then washed with cold ethanol. The overall yield is typically 72-80%.[1]

Bischler-Möhlau Indole Synthesis (Microwave-Assisted)

This modern variation of the Bischler-Möhlau synthesis utilizes microwave irradiation to improve yields and reduce reaction times.[2]

Step 1: Synthesis of N-Phenacylaniline

  • Equimolar amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate.

  • The solid-state reaction is allowed to proceed at room temperature for 3 hours.

Step 2: Microwave-Assisted Cyclization

  • A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.

  • A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to yields of 52-75%.[1]

Reissert Indole Synthesis

The Reissert synthesis is a multi-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate.[9]

Step 1: Condensation

  • o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base, such as potassium ethoxide in ethanol, to produce ethyl o-nitrophenylpyruvate.[9]

Step 2: Reductive Cyclization

  • The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using a reducing agent like zinc dust in acetic acid.[9] This step reduces the nitro group to an amine, which then undergoes spontaneous cyclization to form indole-2-carboxylic acid.

Step 3: Decarboxylation (Optional)

  • The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.[9]

Larock Indole Synthesis

The Larock synthesis is a versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles.

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).

  • Stir the reaction mixture at 100°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and general experimental workflows for the discussed indole synthesis methods.

Fischer_Indole_Synthesis Start Aryl Hydrazine + Aldehyde/Ketone Hydrazone Arylhydrazone Start->Hydrazone Condensation Enehydrazine Ene-hydrazine (Tautomerization) Hydrazone->Enehydrazine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization Diamine->Cyclization Aminal Aminal Cyclization->Aminal Indole Indole Aminal->Indole -NH3

Fischer Indole Synthesis Mechanism.

Bischler_Mohlau_Synthesis Start α-Haloacetophenone + Arylamine Intermediate1 α-Arylamino Ketone Start->Intermediate1 SN2 Intermediate2 Intermediate with second arylamine molecule Intermediate1->Intermediate2 + Arylamine Cyclization Electrophilic Cyclization Intermediate2->Cyclization - Arylamine Aromatization Aromatization Cyclization->Aromatization Indole 2-Arylindole Aromatization->Indole

Bischler-Möhlau Synthesis Mechanism.

Reissert_Indole_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Condensation o-Nitrophenylpyruvate Start->Condensation Base Reduction Reductive Cyclization Condensation->Reduction Zn/AcOH IndoleAcid Indole-2-carboxylic acid Reduction->IndoleAcid Indole Indole IndoleAcid->Indole Decarboxylation (Heat)

Reissert Indole Synthesis Mechanism.

Larock_Indole_Synthesis Start o-Haloaniline + Alkyne OxAdd Oxidative Addition to Pd(0) Start->OxAdd Pd(0) Catalyst Insertion Alkyne Insertion OxAdd->Insertion Cyclization Intramolecular Cyclization Insertion->Cyclization RedElim Reductive Elimination Cyclization->RedElim Indole 2,3-Disubstituted Indole RedElim->Indole

Larock Indole Synthesis Mechanism.

Experimental_Workflow_Comparison cluster_classic Classic Synthesis (e.g., Fischer) cluster_modern Modern Synthesis (e.g., Larock) C1 Mix Starting Materials (Hydrazine + Ketone) C2 Heat with Acid Catalyst (High Temperature) C1->C2 C3 Aqueous Workup C2->C3 C4 Purification (Recrystallization/Chromatography) C3->C4 M1 Combine Reactants under Inert Atmosphere M2 Add Catalyst, Ligand, Base M1->M2 M3 Heat at Moderate Temperature M2->M3 M4 Aqueous Workup & Extraction M3->M4 M5 Purification (Chromatography) M4->M5

Comparative Experimental Workflow.

Conclusion

The choice of an indole synthesis method is a critical decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the scale of the reaction.

  • The Fischer indole synthesis remains a workhorse in organic synthesis due to its simplicity and the use of readily available starting materials. However, its often harsh reaction conditions and potential for lack of regioselectivity can be significant drawbacks.[3][4][5]

  • The Bischler-Möhlau synthesis provides a route to 2-arylindoles but is often hampered by harsh conditions and low yields, although modern modifications using microwave irradiation have shown promise in mitigating these issues.[2][6]

  • The Reissert synthesis offers an alternative pathway that avoids the use of hydrazines, which can be advantageous. However, it is a multi-step process that may not be suitable for all applications.[9]

  • Modern palladium-catalyzed methods , such as the Larock annulation , offer significant advantages in terms of milder reaction conditions, broader substrate scope, and higher regioselectivity.[7] The primary drawback of these methods is the cost and sensitivity of the palladium catalysts.[8][10]

Ultimately, the selection of the most appropriate method requires a careful consideration of the specific synthetic target and the available resources. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.

References

The Bioactivity of 7-amino-4-methyl-1H-indole-3-carbonitrile: A Comparative Analysis with Other Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern on the indole ring plays a crucial role in determining the pharmacological profile of these molecules. This guide provides a comparative analysis of the potential bioactivity of 7-amino-4-methyl-1H-indole-3-carbonitrile against other substituted indole derivatives, supported by experimental data from existing literature. While direct experimental data for this compound is not extensively available in published literature, we can infer its potential activities by examining the structure-activity relationships (SAR) of structurally related compounds.

Comparative Bioactivity of Substituted Indole Derivatives

The bioactivity of indole derivatives is diverse, with different substitution patterns leading to a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a carbonitrile group at the C3 position, an amino group at the C7 position, and a methyl group at the C4 position of the indole ring in this compound suggests potential for significant biological activity.

Anticancer Activity

Indole derivatives are prominent in the development of anticancer agents. The indole nucleus is found in several approved anticancer drugs, such as the vinca alkaloids (vinblastine, vincristine) and receptor tyrosine kinase (RTK) inhibitors like sunitinib.[1] The substitution pattern is critical for the anticancer efficacy and the mechanism of action. For instance, some indole derivatives function as tubulin polymerization inhibitors, while others inhibit key signaling pathways involved in cancer progression.

A recent study highlighted the development of 1H-indole-3-carbonitrile derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors, a key target in cancers with NTRK gene fusions.[2] Another study focused on indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors, with one compound exhibiting significant anticancer activity against various cancer cell lines.[3]

Anti-inflammatory and Analgesic Activity

Substituted indole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. Research has shown that modifications at the C3 position of the indole ring can lead to compounds with significant anti-inflammatory properties.[4]

Antimicrobial Activity

The indole scaffold is also a promising template for the development of novel antimicrobial agents. Studies have demonstrated that certain indole derivatives exhibit potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[5][6] For example, a series of dipeptide derivatives containing indole-3-carboxylic acid conjugates were synthesized and showed potential as antimicrobial agents.[7] Another study revealed that indole derivatives can exhibit antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.[6]

Quantitative Comparison of Substituted Indole Bioactivity

The following table summarizes the bioactivity of various substituted indole derivatives from the literature, providing a basis for comparison.

Compound/Derivative ClassSubstitution PatternBiological ActivityTarget/AssayKey Metric (IC₅₀/MIC)Reference
1H-indole-3-carbonitrile derivative (C11)Complex substitution at N1AnticancerTRK InhibitionNot specified[2]
Indole-based tyrphostin derivative (2a)N-alkyl, 2-(pyrid-3-yl)-acrylonitrile at C3AnticancerVEGFR-2 InhibitionSub-micromolar IC₅₀[8]
3-Substituted oxindole (6f)Complex substitution at C3AnticancerAntiproliferative (MCF-7)IC₅₀ = 14.77 µM[1]
7-Azaindole derivative (25)3-amino, substitutedAnticancerAntiproliferative (HeLa)IC₅₀ = 3.7 µmol/L[9]
Indole-based 1,3,4-oxadiazole (2e)Complex substitution at C3AnticancerAntiproliferative (HCT116)IC₅₀ = 6.43 ± 0.72 μM[3]
Aminoguanidine-indole derivative (4P)Aminoguanidine moietyAntibacterialK. pneumoniaeMIC = 4 µg/mL[5]
7-Hydroxyindole7-hydroxyAntibacterial/AntibiofilmA. baumanniiNot specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the bioactivity of indole derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., indole derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways and Experimental Workflow

Visualizing complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indole Substituted Indole (e.g., TRK Inhibitor) Indole->RTK Inhibition

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway often targeted in cancer, and the inhibitory action of substituted indole derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & SAR cluster_lead Lead Optimization Synthesis Synthesis of Substituted Indoles Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Antiinflammatory Anti-inflammatory Assays Synthesis->Antiinflammatory Data Data Collection (IC50, MIC) Anticancer->Data Antimicrobial->Data Antiinflammatory->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A general experimental workflow for the synthesis and biological evaluation of novel substituted indole derivatives.

Conclusion

Based on the available literature, the indole-3-carbonitrile scaffold is a viable starting point for the development of various therapeutic agents. The presence of an amino group at the 7-position and a methyl group at the 4-position in this compound could confer interesting biological properties. The amino group, in particular, can act as a hydrogen bond donor or acceptor, potentially enhancing interactions with biological targets. The methyl group can influence the molecule's lipophilicity and steric profile, which can affect its pharmacokinetic and pharmacodynamic properties.

While direct experimental evidence for the bioactivity of this compound is currently lacking in the public domain, the analysis of structurally related compounds suggests that it could possess anticancer, anti-inflammatory, or antimicrobial activities. Further experimental evaluation of this specific compound is warranted to elucidate its precise biological profile and therapeutic potential. The provided experimental protocols offer a framework for such future investigations.

References

Efficacy of 7-Amino-4-Methyl-1H-Indole-3-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-amino-4-methyl-1H-indole-3-carbonitrile scaffold is a promising heterocyclic structure in the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. This guide provides a comparative analysis of the efficacy of derivatives based on this core, drawing from recent structure-activity relationship (SAR) studies. The data presented herein is intended to inform the strategic design of more potent and selective drug candidates.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various indole derivatives against different cancer cell lines and protein kinases. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, the data from closely related indole and 7-azaindole structures provide valuable insights into the contributions of substituents at various positions of the indole ring.

Table 1: Anticancer Activity of Indole Derivatives

Compound IDModifications from Core ScaffoldCell LineIC50 (µM)Reference
25 3-amino-1H-7-azaindole derivativeHeLa3.7[1]
HepG28.0[1]
MCF-719.9[1]
28 Amino-acetamide at position-3HCT11611.99 ± 1.62[1]
PC-314.43 ± 2.1[1]
10 Indole linked aryl hetero derivativeVarious2 - 11[1]
11 Indole linked aryl hetero derivativeVarious2 - 11[1]
12 Chalcone-indole derivativeVarious0.22 - 1.80[1]

Table 2: Kinase Inhibitory Activity of Azaindole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
94 JAK2260[2]
62 c-Met70[2]
63 c-Met20[2]
50 Cdc720[2]
47 Cdc70.07 (Ki)[2]

Structure-Activity Relationship (SAR) Insights

The available data suggests that modifications at positions 1, 3, and 5 of the 7-azaindole ring are critical for anticancer activity. Disubstitution and the introduction of alkyl, aryl carboxamide groups, or other heterocyclic rings are common strategies to enhance potency.[3]

For instance, a methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity by approximately 60-fold compared to the unsubstituted analogue.[1] In contrast, olefin substitution at the C-3 position of the indole resulted in decreased activity.[1] The 3-amino-1H-7-azaindole scaffold has been identified as a highly favorable core for developing anticancer agents.[1]

Experimental Protocols

In Vitro Anticancer Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against specific protein kinases.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase, its substrate (e.g., a peptide or protein), ATP, and a suitable buffer with magnesium ions.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Termination: The reaction is stopped by adding a solution such as EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (with 32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a general workflow for screening and evaluating these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization cluster_in_vivo In Vivo Studies start Design & Synthesis of This compound Derivatives kinase_assay Kinase Inhibition Assay (e.g., TRK, JAK2, c-Met) start->kinase_assay Test Compounds cell_assay Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) start->cell_assay Test Compounds sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar cell_assay->sar adme ADME/Tox Profiling sar->adme Identify Lead Compounds animal_models Xenograft Models adme->animal_models Promising Candidates signaling_pathway receptor Receptor Tyrosine Kinase (RTK) (e.g., TRK, EGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->receptor Inhibition

References

Characterization of 7-amino-4-methyl-1H-indole-3-carbonitrile and a Guide to its Potential Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical characterization of 7-amino-4-methyl-1H-indole-3-carbonitrile and explores potential avenues for the synthesis and biological evaluation of its novel derivatives. Due to a lack of extensive published research on novel derivatives of this specific compound, this document serves as a foundational resource, offering insights based on the known chemistry of the indole scaffold and related biologically active molecules.

Characterization of this compound

This compound is a heterocyclic organic compound featuring an indole core structure. The indole ring system is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The key structural features of this parent compound are:

  • Indole Nucleus: A bicyclic structure composed of a fused benzene and pyrrole ring.

  • Amino Group (-NH2) at position 7: This group provides a key site for derivatization, such as through acylation, alkylation, or formation of sulfonamides. It can also act as a hydrogen bond donor, influencing interactions with biological targets.

  • Methyl Group (-CH3) at position 4: This substituent can influence the compound's lipophilicity and steric profile.

  • Carbonitrile Group (-CN) at position 3: This electron-withdrawing group can participate in various chemical transformations and may contribute to binding with target proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉N₃[1]
Molecular Weight 171.2 g/mol [1]
CAS Number 289483-87-0[1][2]
Appearance Solid (form may vary)
Purity Typically >95% (commercial sources)[1]

Potential Derivatization Strategies

The structure of this compound offers several positions for chemical modification to generate novel derivatives with potentially enhanced biological activity. Based on established indole chemistry, the following derivatization strategies can be proposed:

  • N-Alkylation/Arylation of the Indole Nitrogen (Position 1): The indole nitrogen can be substituted with various alkyl or aryl groups to modulate solubility, lipophilicity, and steric bulk.

  • Modification of the 7-Amino Group: This versatile functional group can be acylated with a range of carboxylic acids or sulfonylated with sulfonyl chlorides to introduce diverse substituents. These modifications can significantly impact the electronic properties and hydrogen bonding capabilities of this part of the molecule.

  • Reactions involving the 3-Carbonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be used as a precursor for the synthesis of other heterocyclic rings.

  • Electrophilic Substitution on the Pyrrole Ring (Position 2): While position 3 is occupied, position 2 of the indole ring is also susceptible to electrophilic attack, allowing for the introduction of various functional groups.

G cluster_derivatization Potential Derivatization Sites parent This compound N1 N1-Alkylation/Arylation parent->N1 Position 1 C7_amino C7-Amino Group Modification (Acylation, Sulfonylation) parent->C7_amino Position 7 C3_nitrile C3-Nitrile Transformation (Hydrolysis, Cyclization) parent->C3_nitrile Position 3 C2 C2-Electrophilic Substitution parent->C2 Position 2

Caption: Potential sites for derivatization of this compound.

Prospective Biological Targets and Screening

Table 2: Potential Biological Assays for Novel Derivatives

Assay TypeDescription
Kinase Inhibition Screening against a panel of recombinant protein kinases (e.g., tyrosine kinases, serine/threonine kinases) to determine IC₅₀ values.
Cell Proliferation Assessing the anti-proliferative activity of the compounds against various cancer cell lines (e.g., using MTT or CellTiter-Glo assays).
Apoptosis Induction Evaluating the ability of the compounds to induce programmed cell death in cancer cells (e.g., through caspase activation assays or Annexin V staining).
In Vivo Efficacy For promising lead compounds, evaluation in animal models of cancer (e.g., xenograft models) to assess anti-tumor activity.

Experimental Protocols (General)

Detailed experimental protocols would be specific to the synthesized derivatives. However, general methodologies for the synthesis and biological evaluation are provided below.

General Procedure for N-Acylation of the 7-Amino Group
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Cool the reaction mixture to 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

General Kinase Inhibition Assay Protocol (Example: Kinase-Glo® Assay)
  • Prepare a series of dilutions of the test compounds in a suitable buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and ATP.

  • Add the test compounds to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time.

  • Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for each compound.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Parent Compound reaction Derivatization Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay characterization->kinase_assay Novel Derivatives cell_assay Cell-Based Assays kinase_assay->cell_assay hit_id Hit Identification cell_assay->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: General workflow for the synthesis and biological screening of novel derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel biologically active compounds, particularly as potential kinase inhibitors. This guide provides a foundational framework for initiating research in this area, outlining key structural features, potential derivatization strategies, and general protocols for synthesis and biological evaluation. Further experimental investigation is warranted to synthesize and characterize novel derivatives and to explore their therapeutic potential.

References

A Comparative Guide to the Bioactivity of 7-amino-4-methyl-1H-indole-3-carbonitrile and 7-amino-4-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the scaffold of numerous biologically active molecules. Among these, substituted 7-amino-1H-indole-3-carbonitriles are of interest for their potential pharmacological activities. This guide provides a comparative overview of the bioactivity of two closely related analogs: 7-amino-4-methyl-1H-indole-3-carbonitrile and 7-amino-4-ethyl-1H-indole-3-carbonitrile.

Potential Bioactivities and Structure-Activity Relationships

Indole-3-carbonitrile derivatives have been investigated for a range of biological activities, including as kinase inhibitors, antiviral, and anti-inflammatory agents.

Kinase Inhibition:

The indole scaffold is a common feature in many kinase inhibitors, where it can interact with the ATP-binding pocket of various kinases. The substituents on the indole ring play a crucial role in determining the potency and selectivity of inhibition. For instance, studies on other indole derivatives have shown that small alkyl groups can influence binding affinity. While no specific kinase inhibition data for this compound or its ethyl analog was found, it is plausible that these compounds could exhibit inhibitory activity against certain kinases. 7-amino-4-ethyl-1H-indole-3-carbonitrile has been noted for its potential to inhibit kinases involved in cell signaling, which could contribute to anticancer effects[1].

Antiviral Activity:

Several indole derivatives have demonstrated antiviral properties. The general structure of 7-amino-4-substituted-1H-indole-3-carbonitriles suggests they could be explored for such activities. The amino and nitrile groups, along with the indole core, provide potential points of interaction with viral proteins or host factors essential for viral replication. Some studies indicate that indole derivatives may interfere with viral replication mechanisms[1].

Anti-inflammatory Properties:

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Indole derivatives have been shown to possess anti-inflammatory effects[1]. The 7-amino group on the indole ring could be a key pharmacophoric feature for this activity.

Data Presentation

As no direct quantitative experimental data comparing the two compounds was found during the literature search, a data table cannot be presented. Researchers are encouraged to use the experimental protocols provided below to generate such data.

Experimental Protocols

To facilitate the investigation and direct comparison of this compound and 7-amino-4-ethyl-1H-indole-3-carbonitrile, detailed protocols for key biological assays are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a bioluminescent method to quantify kinase activity by measuring the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound and 7-amino-4-ethyl-1H-indole-3-carbonitrile (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare 2X kinase solution, and a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. Prepare serial dilutions of the test compounds in kinase assay buffer with a final DMSO concentration of 1-2%.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted compounds or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and 7-amino-4-ethyl-1H-indole-3-carbonitrile (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

experimental_workflow_kinase_assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to 96-well Plate prep_compounds->add_compounds prep_kinase Prepare 2X Kinase Solution add_kinase Add Kinase Solution prep_kinase->add_kinase prep_substrate Prepare 2X Substrate/ATP Solution add_substrate Initiate Reaction with Substrate/ATP prep_substrate->add_substrate add_compounds->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adp Incubate add_adpglo->incubate_adp add_kinase_detection Add Kinase Detection Reagent incubate_adp->add_kinase_detection incubate_lum Incubate add_kinase_detection->incubate_lum measure_lum Measure Luminescence incubate_lum->measure_lum calc_ic50 Calculate IC50 measure_lum->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

experimental_workflow_mtt_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_cells Incubate for 24h seed_cells->incubate_cells add_compounds Add Compounds to Cells incubate_cells->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50

Caption: Workflow for the cell viability/cytotoxicity MTT assay.

While this guide highlights the potential bioactivities of this compound and 7-amino-4-ethyl-1H-indole-3-carbonitrile based on the broader class of indole derivatives, a definitive comparison requires direct experimental evaluation. The provided protocols offer a robust framework for researchers to generate the necessary quantitative data to elucidate the structure-activity relationship between the 4-methyl and 4-ethyl substituents and to determine the therapeutic potential of these compounds. The subtle difference in the alkyl group at the 4-position could lead to significant variations in biological activity, making a head-to-head comparison a valuable endeavor in the field of medicinal chemistry.

References

The Indole Nucleus: A Privileged Scaffold in the Development of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of 7-amino-4-methyl-1H-indole-3-carbonitrile in the synthesis of novel anticancer agents, comparing their performance with established alternatives and providing detailed experimental insights for researchers in drug discovery.

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Among the myriad of indole derivatives, this compound has emerged as a critical building block in the development of a new class of anticancer therapeutics known as molecular glue degraders. These innovative compounds function by inducing the degradation of specific proteins that are key drivers of cancer progression, offering a promising alternative to traditional inhibition strategies. This guide provides a comparative analysis of the applications of this compound-derived compounds, with a focus on their role as degraders of RNA-binding motif protein 39 (RBM39) and bromodomain-containing protein 4 (BRD4).

A Versatile Precursor for Potent Protein Degraders

This compound serves as a versatile starting material for the synthesis of various sulfonamide derivatives. These derivatives have been shown to act as "molecular glues," facilitating the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This targeted protein degradation approach has shown significant promise in oncology.

The primary application of this indole derivative has been in the synthesis of compounds that target RBM39 and BRD4, two proteins implicated in the progression of various cancers.

Targeting RBM39: A New Frontier in Splicing Modulation

RBM39 is an essential splicing factor that is often overexpressed in cancer. Its degradation leads to aberrant splicing of critical mitotic kinesins, ultimately causing cell death. Several sulfonamides derived from this compound have been developed as potent RBM39 degraders.

Comparative Efficacy of RBM39 Degraders

The following table summarizes the in vitro activity of representative RBM39 degraders derived from this compound, compared to the well-established RBM39 degrader, Indisulam.

Compound IDTarget ProteinCell LineIC50 (µM)% RBM39 Degradation (at given conc.)Reference CompoundReference IC50 (µM)
E7820 RBM39HCT-116Not Reported>90% at 5 µMIndisulamNot Reported
CQS RBM39HCT-116Not Reported>90% at 5 µMIndisulamNot Reported
Compound 4a Not SpecifiedHEPG-211.0Not ApplicableDoxorubicinNot Reported
Compound 4b Not SpecifiedHEPG-212.5Not ApplicableDoxorubicinNot Reported
Compound 5a Not SpecifiedHEPG-215.2Not ApplicableDoxorubicinNot Reported
Compound 6a Not SpecifiedHEPG-218.3Not ApplicableDoxorubicinNot Reported
Compound 6b Not SpecifiedHEPG-220.1Not ApplicableDoxorubicinNot Reported

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Targeting BRD4: A Promising Strategy in Epigenetic Therapy

BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in the regulation of gene expression. Its inhibition has been a key focus in cancer therapy. More recently, the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD4 has emerged as a powerful strategy. This compound has been utilized in the synthesis of the E3 ligase-recruiting moiety of some of these BRD4-degrading PROTACs.

Comparative Efficacy of BRD4 Degraders
Compound IDTarget ProteinCell LineDC50 (nM)% BRD4 Degradation (at given conc.)Reference CompoundReference DC50 (nM)
Compound 1 (PROTAC) BRD2/BRD4HCT-116Not ReportedPotent degradation observedGNE-0011Not Reported
Degrader 8b (PROTAC) BRD4MM.1S, MV-4-11Not ReportedSignificant degradation observedNot SpecifiedNot Specified

Note: DC50 is the concentration of a degrader at which 50% of the target protein is degraded.

Experimental Corner: Protocols for Synthesis and Evaluation

Synthesis of Sulfonamide Derivatives

The general synthetic route to sulfonamide derivatives from this compound involves the reaction with a substituted sulfonyl chloride in the presence of a base.[1][2][3]

General Procedure:

To a solution of this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added a base, typically pyridine (2-3 equivalents). The mixture is stirred at room temperature, and the desired sulfonyl chloride (1.1-1.5 equivalents) is added. The reaction is stirred for a specified time (typically 3 hours to overnight) at room temperature. The crude product is then purified using an appropriate method, such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]

In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds is often evaluated using the sulforhodamine B (SRB) assay or MTT assay against a panel of human cancer cell lines.[4]

General Procedure (SRB Assay):

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • The cells are fixed with trichloroacetic acid (TCA) and stained with SRB solution.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Western Blotting for Protein Degradation

To confirm the degradation of the target protein, Western blotting is a standard technique.[5]

General Procedure:

  • Cells are treated with the degrader compound for a specific time.

  • The cells are then lysed, and the protein concentration is determined.

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-RBM39 or anti-BRD4).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescence detection system, and the band intensity is quantified to determine the extent of protein degradation.

Visualizing the Molecular Mechanisms

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

G cluster_synthesis Synthesis Workflow Indole 7-Amino-4-methyl- 1H-indole-3-carbonitrile Reaction Sulfonylation Indole->Reaction Reagents Sulfonyl Chloride, Pyridine, THF Reagents->Reaction Product Sulfonamide Derivative Reaction->Product

Caption: Synthetic workflow for sulfonamide derivatives.

G cluster_pathway Molecular Glue Mechanism of Action Degrader Sulfonamide (Molecular Glue) TernaryComplex Ternary Complex Formation Degrader->TernaryComplex Target Target Protein (e.g., RBM39) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRL4-DCAF15) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: RBM39 degradation signaling pathway.

Future Perspectives

The use of this compound as a scaffold for the development of targeted protein degraders represents a significant advancement in the field of oncology. The ability to induce the degradation of previously "undruggable" targets opens up new avenues for cancer treatment. Future research will likely focus on optimizing the potency and selectivity of these degraders, as well as exploring their efficacy in a wider range of cancer types. The continued exploration of the structure-activity relationships of these indole-based sulfonamides will be crucial for the design of next-generation anticancer therapeutics.

References

Assessing the Novelty of 7-amino-4-methyl-1H-indole-3-carbonitrile Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structure allows for diverse interactions with various biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1][3] This guide provides a comparative analysis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a specific indole derivative, against other functionally and structurally related compounds. By examining the biological activities of similar molecules, we can infer the potential novelty and therapeutic promise of this compound scaffold.

While no direct biological activity data for this compound is publicly available, its structural features—a 7-amino group, a 4-methyl group, and a 3-carbonitrile moiety—suggest potential for significant biological effects based on established structure-activity relationships (SAR) within the indole class.

Comparison with Biologically Active Indole Analogs

To assess the potential novelty of this compound, we will compare its structural motifs to those of known bioactive indole derivatives. The following sections and tables summarize the activities of compounds with similar substitutions, providing a framework for predicting the biological profile of our target compound.

Anticancer Activity

The indole core is a common feature in many anticancer agents, often functioning through the inhibition of protein kinases or the modulation of apoptosis.[4] The presence of a 3-cyano group and an amino group at various positions on the indole ring has been shown to be critical for cytotoxic activity.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound/Derivative ClassTarget/MechanismCell Line(s)Activity (IC₅₀/GI₅₀)Reference(s)
3-Cyanoindole-based IMPDH Inhibitors Inosine Monophosphate Dehydrogenase (IMPDH) InhibitionNot specifiedPotent inhibition in vitro[2]
Indolyl-Pyrimidine Hybrids EGFR InhibitionMCF-7, HepG2, HCT-1165.02 - 6.6 µM (Compound 4g )[5]
Indole-based Bcl-2/Mcl-1 Dual Inhibitors Bcl-2 and Mcl-1 InhibitionPC-3, Jurkat, MDA-MB-231Bcl-2: 7.63 µM, Mcl-1: 1.53 µM (Compound 9k )[4]
Indole-based 1,3,4-Oxadiazoles EGFR and COX-2 InhibitionHCT116, A549, A3756.43 - 9.62 µM (Compound 2e )[6]
7-Azaindole Derivatives CytotoxicityHL-60Active[7]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

The 3-carbonitrile group in this compound is a key feature shared with a known class of inosine monophosphate dehydrogenase (IMPDH) inhibitors, an enzyme targeted in cancer and antiviral therapy.[2] Furthermore, the 7-amino group could serve as a crucial interaction point with biological targets or as a handle for further chemical modification to enhance potency and selectivity. The novelty of this specific combination of substituents warrants investigation into its potential as an anticancer agent.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole and 7-azaindole scaffolds are privileged structures in the design of kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.[8][9]

Table 2: Kinase Inhibitory Activity of Selected Indole and Azaindole Derivatives

Compound/Derivative ClassTarget Kinase(s)Activity (IC₅₀)Reference(s)
4-Anilino-7-pyridyl-3-quinolinecarbonitriles Src KinasePotent in vitro and in vivo activity[10]
N-nitrobenzenesulfonyl-4-azaindoles c-Met20 - 70 nM[8]
7-Azaindole-based PI3Kδ Inhibitor (FD223) PI3Kδ1 nM[11]

The 7-amino group on the indole ring of our target compound is analogous to the nitrogen at the 7-position of the 7-azaindole scaffold, which is a well-established hinge-binding motif in many potent kinase inhibitors.[9] This structural similarity suggests that this compound and its derivatives could be promising candidates for development as kinase inhibitors.

Antimicrobial Activity

Indole derivatives have also demonstrated significant potential as antimicrobial agents. The presence of amino and other functional groups can contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Table 3: Antimicrobial Activity of Selected Indole and Coumarin Derivatives

Compound/Derivative ClassTarget Organism(s)Activity (MIC)Reference(s)
Indolyl derivatives with amino-guanidinium moieties ESKAPE pathogens, Klebsiella pneumoniae2 - 16 µg/mL[12]
7-Hydroxyindole Extensively drug-resistant Acinetobacter baumanniiPotent antimicrobial and antibiofilm activity[13]
7-Amino-4-methylcoumarin Mycobacterium tuberculosis H37Rv1 mg/L[14]

MIC: Minimum Inhibitory Concentration.

While not an indole, the potent antitubercular activity of 7-amino-4-methylcoumarin highlights the potential contribution of the 7-amino-4-methyl substitution pattern to antimicrobial efficacy.[14] This suggests that this compound could be a valuable scaffold for the development of novel antimicrobial agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Principle: The assay is typically performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Second, a detection reagent is added to stop the kinase reaction and measure the amount of ADP produced through a luminescence-based signal.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.

  • Incubation with Inhibitor: In a 96-well plate, add the test compound dilutions and the kinase. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add an ADP-Glo™ Kinase Assay reagent (or similar) to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[15]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[16]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).[16]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[1]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Compound Synthesis and Characterization cluster_1 Biological Evaluation Start This compound Scaffold Derivatization Chemical Modification Start->Derivatization Purification Purification and Structural Analysis Derivatization->Purification In_vitro_screening In Vitro Screening (e.g., Anticancer, Kinase, Antimicrobial) Purification->In_vitro_screening Test Compounds Hit_Identification Hit Identification In_vitro_screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Optimization->In_vitro_screening Iterative Design In_vivo_testing In Vivo Testing Lead_Optimization->In_vivo_testing

Caption: A generalized workflow for the discovery and development of novel compounds.

G Indole_Derivative Indole-based Kinase Inhibitor Kinase Protein Kinase (ATP Binding Site) Indole_Derivative->Kinase Inhibits ATP Binding Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Downstream Signaling & Cellular Response Phosphorylated_Substrate->Cellular_Response

Caption: Mechanism of action for an indole-based kinase inhibitor.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis of its structural features against a backdrop of known bioactive indole derivatives suggests significant potential for novelty and therapeutic application. The combination of a 7-amino group, a 4-methyl group, and a 3-carbonitrile moiety on the indole scaffold presents a unique chemical entity that warrants further investigation. The provided experimental protocols offer a starting point for researchers to explore the anticancer, kinase inhibitory, and antimicrobial activities of this promising compound and its derivatives. The logical next step would be the synthesis and comprehensive biological evaluation of a library of compounds based on the this compound scaffold to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. The compound 7-amino-4-methyl-1H-indole-3-carbonitrile, a substance with significant research applications, requires meticulous disposal procedures to mitigate risks to both personnel and the environment. Adherence to these guidelines is not only a matter of safety but also a professional responsibility.

Immediate Safety and Hazard Information

This compound is classified with multiple health hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Due to the toxic nature of aromatic amines and nitrile compounds, it is imperative to prevent release into the environment where it can harm aquatic life.[2][3][4][5][6]

A comprehensive summary of the hazard information is provided in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Data sourced from the ChemicalBook Safety Data Sheet.[1]

Recommended personal protective equipment (PPE) when handling this compound includes:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator, particularly if dust is generated.

  • Protective Clothing: A lab coat and other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of in regular trash or down the drain.[7][8] The recommended method is to engage a licensed professional waste disposal service.

1. Waste Collection:

  • Solid Waste: Collect unadulterated solid this compound and any contaminated disposable labware (e.g., weighing paper, pipette tips) in a dedicated, properly labeled hazardous waste container.

  • Solutions: If the compound is in a solvent, collect it in a compatible, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

2. Container Management:

  • Selection: Use containers that are chemically resistant and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The container should be kept closed except when adding waste.

3. Professional Disposal:

  • Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Select Appropriate, Labeled Hazardous Waste Container A->B Choose Correct Container C Segregate and Collect Waste B->C Begin Collection D Securely Store Container in Designated Area C->D Store Safely E Contact Licensed Waste Disposal Service D->E Prepare for Disposal F Provide Safety Data Sheet (SDS) E->F Ensure Safe Handling G Schedule and Document Waste Pickup F->G Finalize Disposal

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Personal protective equipment for handling 7-amino-4-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 7-amino-4-methyl-1H-indole-3-carbonitrile (CAS No. 289483-87-0). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[2][3][4]To prevent skin contact. Nitrile gloves offer good resistance to a wide range of chemicals.[2][4]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[4][5][6]To protect eyes and face from dust particles and potential splashes.[5][6]
Respiratory Protection A NIOSH-approved N95 or FFP2 filtering facepiece respirator (dust mask) is recommended for handling small quantities in a well-ventilated area.[1][2] For larger quantities or in situations where dust generation is significant, a half-face or full-face respirator with particulate filters (P100 or FFP3) should be used.[1][7]To prevent inhalation of the harmful dust.[1]
Body Protection A lab coat should be worn to protect against skin exposure.[5]To prevent contamination of personal clothing and minimize skin contact.

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound, from preparation to disposal.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before starting any work, thoroughly review the SDS to be fully aware of all hazards and safety precautions.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the inhalation of dust.[1]

  • Don Appropriate PPE: Ensure all recommended PPE is worn correctly before handling the chemical.

2. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]

  • Weighing: When weighing the powder, do so in a contained space, such as a weighing enclosure or within the fume hood, to control dust.

  • Spill Management: In case of a spill, avoid breathing the dust.[1] Wear appropriate PPE, including respiratory protection.[1] Carefully sweep or vacuum the spilled solid into a labeled container for disposal. Do not use compressed air to clean up spills, as this will disperse the dust.

3. Storage:

  • Container: Keep the container tightly closed to prevent contamination and moisture absorption.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: This compound is a solid, non-halogenated organic material containing nitrogen. It should be disposed of as hazardous chemical waste.

  • Solid Waste:

    • Collect the solid waste, including any contaminated weighing paper, gloves, and other disposable materials, in a clearly labeled, sealed, and compatible waste container.

    • The label should include "Hazardous Waste" and the chemical name: "this compound".

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container label should be defaced before disposal with regular laboratory waste, in accordance with institutional guidelines.

  • Decontamination:

    • Decontaminate work surfaces with a suitable solvent and cleaning agent. All cleaning materials should be disposed of as hazardous waste.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

Experimental Workflow and Safety Procedures

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste (Solid & Liquid) handle2->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Decontaminate Work Area disp2->disp3 disp4 Follow Institutional Protocol disp3->disp4

Caption: Key safety procedures from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-4-methyl-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-amino-4-methyl-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.